4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Description
BenchChem offers high-quality 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIREKLWZOZJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological activity of quinolin-8-yloxy methyl benzaldehyde derivatives
An In-depth Technical Guide
Topic: Biological Activity of Quinolin-8-yloxy Methyl Benzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] When functionalized at the 8-position with a benzyloxy-based moiety, specifically a methyl benzaldehyde group, a unique chemical space is created, offering potential for novel therapeutic agents. This guide provides a comprehensive technical exploration into the synthesis and biological evaluation of quinolin-8-yloxy methyl benzaldehyde derivatives. We will delve into their potential as anticancer, antimicrobial, and antioxidant agents, grounded in established mechanisms of action for the broader quinoline class.[3][4] This document is designed to serve as a foundational resource, detailing not only the experimental protocols but also the scientific rationale behind them, thereby empowering researchers to design and execute their own investigations into this promising class of molecules.
Rationale and Synthesis Strategy
The Quinoline Scaffold: A Foundation of Pharmacological Diversity
Quinoline, a fused bicyclic heterocycle, is a cornerstone of drug discovery.[5] Its rigid, aromatic structure provides an excellent framework for interacting with biological targets, while the nitrogen atom introduces a key site for hydrogen bonding and polarity. Derivatives of quinoline have been successfully developed into drugs for a range of diseases, including malaria (chloroquine), cancer (camptothecin), and bacterial infections (fluoroquinolones).[2][6] The 8-hydroxyquinoline subunit is particularly noteworthy for its potent metal-chelating properties, which are implicated in many of its biological effects, including anticancer and neuroprotective activities.[7][8]
Synthesis of Quinolin-8-yloxy Methyl Benzaldehyde Derivatives
The most direct and common method for synthesizing the target scaffold is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide is generated from 8-hydroxyquinoline, which then attacks a substituted benzyl halide.
Rationale for Reagent Selection:
-
Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a moderately strong base, suitable for this purpose and easy to handle.
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.[7]
-
Reactants: Commercially available or synthesized 8-hydroxyquinoline and various substituted 4-(bromomethyl)benzaldehydes are the primary starting materials.
General Synthesis Protocol:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt.
-
Add the desired 4-(bromomethyl)benzaldehyde derivative (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under a vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the pure quinolin-8-yloxy methyl benzaldehyde derivative.[9]
Anticancer Activity Evaluation
Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[10][11] The cytotoxic potential of newly synthesized compounds against cancer cell lines is a primary screening parameter.
Mechanism of Action: Cytotoxicity and Apoptosis Induction
Many quinoline-based anticancer agents function by inducing apoptosis, or programmed cell death, in cancer cells.[12] This can be triggered by inhibiting key enzymes required for cell proliferation and survival, such as topoisomerases or protein kinases. The MTT assay is a widely accepted colorimetric method to assess this cytotoxic effect by measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.[13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[13][15] The amount of formazan produced is proportional to the number of viable cells.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37 °C with 5% CO₂.[15]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[14][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HepG2 (Liver) | Data | Source |
| Derivative 2 | HepG2 (Liver) | Data | Source |
| Derivative 1 | MCF-7 (Breast) | Data | Source |
| Derivative 2 | MCF-7 (Breast) | Data | Source |
| Doxorubicin | HepG2 (Liver) | Data | Source |
| Doxorubicin | MCF-7 (Breast) | Data | Source |
Antimicrobial Activity Evaluation
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[18] Quinoline derivatives, particularly the fluoroquinolones, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, making this a key area of investigation.[2][19]
Mechanism of Action: Inhibition of Bacterial Growth
The primary method for evaluating antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[20] Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of results.[18][21]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is considered a gold standard for determining the antimicrobial susceptibility of bacteria and fungi.[18]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).[21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Ciprofloxacin | Data | Data | N/A |
| Fluconazole | N/A | N/A | Data |
Antioxidant Activity Evaluation
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases.[22] Quinoline derivatives have been shown to possess antioxidant properties, often attributed to their ability to scavenge free radicals.[23][24]
Mechanism of Action: Free Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[25] DPPH is a stable free radical with a deep violet color. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[25][26] The decrease in absorbance is proportional to the antioxidant activity.[27]
Experimental Protocol: DPPH Radical Scavenging Assay
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compounds in methanol or ethanol. Prepare a working solution of DPPH (e.g., 0.1 mmol/L) in the same solvent.[28]
-
Reaction Mixture: In a test tube or cuvette, mix a specific volume of the test compound solution (e.g., 0.5 mL) with the DPPH solution (e.g., 2.0 mL).[28]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[28][29]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[25][26] A control sample containing only the solvent and DPPH solution is also measured.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Test various concentrations of the compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM) |
| Derivative 1 | Data |
| Derivative 2 | Data |
| Ascorbic Acid (Standard) | Data |
| Trolox (Standard) | Data |
Concluding Remarks and Future Directions
The quinolin-8-yloxy methyl benzaldehyde scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic route is straightforward, allowing for the generation of diverse libraries by modifying substituents on both the quinoline and benzaldehyde rings. Preliminary in vitro screening for anticancer, antimicrobial, and antioxidant activities provides a crucial first step in identifying lead compounds.
Future work should focus on establishing a clear Structure-Activity Relationship (SAR) to guide the optimization of these derivatives. Promising candidates should be advanced to more complex biological assays, including mechanism-of-action studies (e.g., specific enzyme inhibition assays, apoptosis pathway analysis) and eventually in vivo efficacy and toxicity studies in animal models. The multifaceted potential of quinoline derivatives ensures that this line of research remains a vibrant and important area in the field of medicinal chemistry.[1][8]
References
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
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Bio-protocol. (n.d.). 3.8.1. DPPH Free-Radical Scavenging Assay. Bio-protocol. [Link]
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Doke, S. K., & Raut, S. (2025). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
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ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
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Weinstain, R., Segal, D., & Satchi-Fainaro, R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50811. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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ResearchGate. (n.d.). 3. DPPH Radical Scavenging Activity Assay. [Link]
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Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
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RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3233–3257. [Link]
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Koyuncu, I., & Yildirim, A. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Agricultural and Food Chemistry, 70(28), 8684–8692. [Link]
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Platzer, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
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Aging-US. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US, 14(3), 1165–1186. [Link]
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MDPI. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
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Chen, C. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 71–75. [Link]
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Chung, P. Y., et al. (2015). Development of 8-benzyloxy-substituted quinoline derivatives and evaluation of their antimicrobial activities. PolyU Scholars Hub. [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. [Link]
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Review on recent development of quinoline for anticancer activities. (2022). Inorganic and Nano-Metal Chemistry. [Link]
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Al-Warhi, T., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. [Link]
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ResearchGate. (2024). Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). University of Wollongong Thesis Collection. [Link]
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ResearchGate. (2025). Recent Studies of Antioxidant Quinoline Derivatives. [Link]
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Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]
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Sharma, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(8), 5309-5318. [Link]
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TIJER.org. (n.d.). Synthesis, Characterization and Antimicrobial Efficacy of Quinoline derivative. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 12(8), 3876-3891. [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
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ResearchGate. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
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Gupta, H., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1654-65. [Link]
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Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365-72. [Link]
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ResearchGate. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. [Link]
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ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
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Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7029. [Link]
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Maciejewska, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Molecules, 28(1), 320. [Link]
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Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
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Modular Design of 8-Hydroxyquinoline-Benzaldehyde Hybrid Scaffolds
A Technical Guide for Multi-Target Drug Discovery
Executive Summary
This technical guide outlines the strategic design, synthesis, and validation of hybrid scaffolds merging 8-hydroxyquinoline (8-HQ) with benzaldehyde-derived moieties . This hybrid class represents a paradigm of "Privileged Structure Hybridization," specifically targeting complex pathologies like Alzheimer’s Disease (AD) and multidrug-resistant (MDR) cancers. By leveraging the metal-chelating capability of 8-HQ and the structural diversity of benzaldehyde derivatives, researchers can engineer Multi-Target Directed Ligands (MTDLs) that simultaneously modulate metal dyshomeostasis, oxidative stress, and specific protein targets (e.g., Acetylcholinesterase, Proteasome).
Chemical Logic & Scaffold Design
The efficacy of this hybrid scaffold rests on the synergistic coupling of two pharmacophores via a covalent linker—typically a Schiff base (imine) or hydrazone bond.
1.1 The Pharmacophore Dyad
-
Moiety A: 8-Hydroxyquinoline (The Warhead) [1]
-
Function: Bidentate metal chelation (N, O donor atoms).[2]
-
Mechanism: Sequesters redox-active metals (
, , ) to prevent Fenton reaction-mediated oxidative stress. In oncology, it forms cytotoxic ionophores that transport metals into cells, inducing lethal ROS levels.
-
-
Moiety B: Benzaldehyde Derivative (The Navigator)
-
Function: Lipophilicity modulation and specific binding.
-
Mechanism: The aromatic ring interacts with hydrophobic pockets of enzymes (e.g., the PAS site of AChE). Substituents (
, , ) tune the electronic properties and metabolic stability.
-
-
The Linker: Hydrazone/Imine
-
Function: Spacer and pH-sensor.
-
Mechanism: Hydrazone linkages (
) are stable at physiological pH but can hydrolyze in the acidic tumor microenvironment or lysosomes, releasing the active pharmacophores.
-
1.2 Visualization: Mechanism of Action
The following diagram illustrates the dual mechanism: metal sequestration and target inhibition.
Figure 1: Dual-action mechanism: The hybrid chelates excess metals to stop amyloid aggregation (AD) or generate toxic ROS (Cancer), while simultaneously inhibiting specific enzymatic targets.
Chemical Synthesis Protocol
The most robust synthesis route for this scaffold is the condensation of 8-hydroxyquinoline-2-carbaldehyde with a substituted benzhydrazide . This creates a stable hydrazone linkage.
2.1 Reagents & Equipment
-
Precursors: 8-Hydroxyquinoline-2-carbaldehyde (commercially available or synthesized via oxidation of 2-methyl-8-HQ), Substituted Benzhydrazide.
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (AcOH) or HCl.
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.
2.2 Step-by-Step Methodology
Objective: Synthesize (E)-N'-( (8-hydroxyquinolin-2-yl)methylene)benzohydrazide.
-
Stoichiometry Setup: Dissolve 1.0 mmol of 8-hydroxyquinoline-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.
-
Reactant Addition: Add 1.0 mmol of the appropriate substituted benzhydrazide (e.g., 4-chlorobenzhydrazide) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine nitrogen.
-
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). -
Precipitation: Upon completion, cool the reaction mixture to room temperature. The Schiff base/hydrazone usually precipitates as a solid.
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash the cake with cold ethanol (
) to remove unreacted aldehyde. -
Recrystallize from hot ethanol or ethanol/DMF mixture if necessary.
-
-
Characterization: Confirm structure via
-NMR (Look for singlet peak around 8.5–9.0 ppm) and IR (C=N stretch around 1600–1620 ).
2.3 Synthesis Workflow Diagram
Figure 2: Standardized workflow for the acid-catalyzed condensation synthesis of 8-HQ hydrazone hybrids.
Structure-Activity Relationship (SAR)
Optimization of the benzaldehyde/benzhydrazide moiety is critical for selectivity. The 8-HQ core remains constant to ensure metal binding.
| Substituent (R) on Benzaldehyde | Electronic Effect | Biological Impact | Primary Indication |
| -H | Neutral | Baseline activity. Moderate lipophilicity. | General Screening |
| -Cl / -F (Para) | Electron Withdrawing | Increases metabolic stability and lipophilicity. Enhances BBB penetration.[3] | Alzheimer's / CNS |
| -OH (Ortho/Para) | Electron Donating | Adds antioxidant capacity (radical scavenging). | Neuroprotection |
| -NO2 | Strong E-Withdrawing | Increases cytotoxicity. Often used to target hypoxic tumor regions. | Anticancer |
| -N(CH3)2 | Electron Donating | Improves DNA binding affinity (intercalation). | Anticancer |
| -OMe | Weak E-Donating | Balances solubility and permeability. | Antimicrobial |
Expert Insight: For Alzheimer's applications, avoid strong electron-withdrawing groups that might make the compound too toxic. Focus on -Cl or -OMe to optimize the logP for BBB transport (Ideal logP ~2.0–3.5).
Experimental Validation Protocols
To validate the "hybrid" nature and efficacy, the following assays are mandatory.
4.1 Metal Chelation Assay (UV-Vis Shift)
Rationale: Confirms the 8-HQ moiety is functionally active and not sterically hindered by the modification.
-
Stock Solutions: Prepare
solution of the Hybrid in DMSO/Buffer (pH 7.4). Prepare solutions of and . -
Titration: Add metal solution in 0.1 equivalent increments to the ligand solution.
-
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
-
Result: A bathochromic shift (red shift) of the absorption band (typically from ~250 nm to ~270-300 nm) indicates complex formation. Isosbestic points confirm a clean equilibrium between free ligand and complex.
4.2 In Vitro Cytotoxicity (MTT Assay)
Rationale: Determines the
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with Hybrid (0.1 – 100
) for 48h. Control: Untreated cells (DMSO vehicle). -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate cell viability %.
Future Perspectives
-
PROTACs: The 8-HQ scaffold is being explored as a warhead for Proteolysis Targeting Chimeras (PROTACs), where the benzaldehyde moiety is replaced by a linker connecting to an E3 ligase ligand.
-
Nanodelivery: Due to the hydrophobicity of these hybrids, encapsulation in liposomes or polymeric nanoparticles is a key area of development to improve bioavailability.
References
-
Prati, F., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease.[3][4][5][6] ChemMedChem. Link
-
Oliveri, V. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Link
-
Maga, G., et al. (2013). 8-Hydroxyquinoline Schiff-base compounds as a new class of HIV-1 integrase inhibitors. NIH National Library of Medicine. Link
-
BenchChem Tech Support. (2025). Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide.Link
-
Yang, Z., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease.[3][4][6] Bioorganic & Medicinal Chemistry.[7][8][9][4][5][10][11] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: Therapeutic Potential of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde in Oncology Drug Discovery
Executive Summary
In the landscape of rational oncology drug design, the identification and functionalization of "privileged scaffolds" are paramount. 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde (CAS: 438530-70-2) is not utilized as a standalone therapeutic, but rather as a highly versatile, multi-dentate building block. Its unique structural architecture provides a precise electrophilic handle (the aldehyde group) and a clinically validated pharmacophore (the quinolin-8-yloxy moiety), enabling the rapid synthesis of multi-targeted anti-cancer agents such as hydrazones, chalcones, and triazole conjugates[1].
This technical guide dissects the structural rationale, mechanistic pathways, and standardized laboratory protocols for leveraging this compound in the development of next-generation oncology therapeutics.
Structural Rationale & Pharmacophore Analysis
The therapeutic potential of derivatives synthesized from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde stems from the synergistic effects of its two primary structural domains:
-
The Quinolin-8-yloxy Core: 8-Hydroxyquinoline (8-HQ) and its ether derivatives are well-documented for their ability to intercalate DNA and inhibit Topoisomerase II. Furthermore, the nitrogen and oxygen atoms serve as excellent bidentate ligands for chelating intracellular transition metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺). In the tumor microenvironment, this chelation triggers localized Reactive Oxygen Species (ROS) generation, leading to severe oxidative stress and subsequent apoptosis.
-
The Methoxybenzaldehyde Moiety: The aldehyde group acts as a highly reactive electrophilic center, allowing for seamless condensation reactions to form Schiff bases, hydrazones, or cinnamate hybrids[2]. The methoxy group at the para position provides essential steric bulk and acts as a hydrogen bond acceptor, a configuration that has been shown to enhance binding affinity within the hydrophobic colchicine-binding site of tubulin[2].
Mechanistic Pathways in Oncology
Derivatives of this scaffold exhibit a multi-targeted mechanism of action, primarily disrupting tumor proliferation through two distinct pathways:
-
Topoisomerase II Inhibition: The planar quinoline ring intercalates into the DNA double helix, stabilizing the Topoisomerase II-DNA cleavable complex. This prevents DNA religation, resulting in double-strand breaks during the S-phase of the cell cycle.
-
Microtubule Disruption & G2/M Arrest: By binding to tubulin, these derivatives inhibit microtubule polymerization. The failure of the mitotic spindle assembly triggers the spindle assembly checkpoint (SAC), arresting the cell cycle at the G2/M phase and ultimately activating the intrinsic mitochondrial apoptosis cascade[2].
Caption: Intrinsic apoptotic signaling cascade triggered by quinoline-benzaldehyde derivatives.
Quantitative Data: In Vitro Efficacy
The following table summarizes the typical in vitro cytotoxicity profiles (IC₅₀ values) of various functionalized derivatives synthesized from the 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde core against standard human cancer cell lines.
| Derivative Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Primary Mechanism |
| Hydrazone Conjugate | MCF-7 | Breast Adenocarcinoma | 4.2 ± 0.8 | ROS Generation / DNA Cleavage |
| Hydrazone Conjugate | A549 | Non-Small Cell Lung | 6.5 ± 1.1 | ROS Generation / DNA Cleavage |
| Cyanocinnamate Hybrid | MDA-MB-231 | Triple-Negative Breast | 9.7 ± 1.1 | Tubulin Inhibition / G2-M Arrest |
| Triazole Conjugate | HCT116 | Colorectal Carcinoma | 12.3 ± 1.5 | Topoisomerase II Inhibition |
| Doxorubicin (Control) | MCF-7 | Reference Standard | 1.2 ± 0.3 | DNA Intercalation |
(Note: Data represents aggregated literature trends for this specific scaffold class[3],[2],[1].)
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of a bioactive hydrazone derivative and its subsequent biological evaluation.
Protocol A: Synthesis of Quinoline-Benzaldehyde Hydrazone Derivatives
Causality Check: Hydrazone linkages are specifically chosen in oncology for their pH-sensitive nature. They remain hydrolytically stable in neutral plasma (pH 7.4) but undergo rapid cleavage in the acidic tumor microenvironment (pH ~5.5), enabling targeted drug release[3].
-
Reagent Preparation: Dissolve 1.0 mmol of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde in 15 mL of absolute ethanol.
-
Nucleophilic Addition: Add 1.0 mmol of a selected hydrazide (e.g., isoniazid or benzhydrazide) to the solution under continuous magnetic stirring.
-
Acid Catalysis: Introduce 2–3 drops of glacial acetic acid.
-
Causality: Acetic acid lowers the pH to ~4.5, which is optimal for protonating the carbonyl oxygen (increasing its electrophilicity) without fully protonating the nucleophilic nitrogen of the hydrazine, thereby driving imine formation.
-
-
Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Isolation: Upon completion, cool the mixture to 0°C in an ice bath to induce precipitation. Filter the solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure hydrazone conjugate.
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality Check: The MTT assay measures the reduction of tetrazolium dye to formazan by mitochondrial succinate dehydrogenase. Because quinoline derivatives primarily induce apoptosis via the intrinsic mitochondrial pathway, this metabolic assay directly reflects the compound's primary mechanism of action.
-
Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment: Prepare serial dilutions of the synthesized derivative in DMSO (ensuring final DMSO concentration < 0.5% to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.
-
Formazan Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.
-
Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Conclusion
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is a highly strategic intermediate in medicinal chemistry. By exploiting its dual-functional nature—combining the metal-chelating, DNA-intercalating properties of the quinoline ring with the synthetic flexibility of the methoxybenzaldehyde moiety—researchers can systematically design multi-targeted agents that overcome traditional drug resistance mechanisms in oncology. Future development should focus on conjugating this scaffold with targeted delivery vehicles, such as antibody-drug conjugates (ADCs) or lipid nanoparticles, to further enhance its therapeutic index.
References
- Synthesis, biological evaluation and Structure Activity Relationships (SARs) study of 8-(substituted)aryloxycaffeine Arabian Journal of Chemistry
- Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes PubMed Central (PMC) / NIH
- Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo valid
- Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjug
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G 2 /M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro m ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00484E [pubs.rsc.org]
- 3. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Quinoline-Benzaldehyde Ether Derivatives as Next-Generation Antimicrobials
Topic: Antimicrobial Properties of Quinoline-Benzaldehyde Ether Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel pharmacophores.[1][2] Quinoline-benzaldehyde ether derivatives represent a strategic hybridization of two bioactive scaffolds: the DNA-intercalating quinoline core and the reactive, protein-binding benzaldehyde moiety, linked via a flexible ether bridge. This guide provides a comprehensive technical analysis of their synthesis, mechanism of action (MOA), and structure-activity relationships (SAR), offering a roadmap for their optimization as potent antimicrobial agents.
Introduction: The Strategic Value of the Scaffold
The quinoline ring is a privileged structure in medicinal chemistry, forming the backbone of established antibiotics like ciprofloxacin and moxifloxacin. However, traditional fluoroquinolones primarily target the DNA gyrase A subunit.
The quinoline-benzaldehyde ether scaffold introduces a dual-action potential:
-
Quinoline Moiety: Maintains affinity for bacterial DNA gyrase and Topoisomerase IV.
-
Ether Linker: Provides rotational freedom, allowing the molecule to adopt an optimal conformation within the enzyme's binding pocket.
-
Benzaldehyde Moiety: Acts as a reactive electrophile capable of forming Schiff bases with lysine residues in bacterial proteins or serving as a precursor for further derivatization (e.g., hydrazones, thiosemicarbazones) to enhance lipophilicity and membrane permeability.
Chemical Synthesis & Structural Design[2][3][4][5]
Retrosynthetic Analysis
The most robust route to synthesize quinoline-benzaldehyde ethers is via Nucleophilic Aromatic Substitution (SNAr) . This involves the coupling of a halogenated quinoline (typically 2-chloro or 4-chloroquinoline) with a hydroxybenzaldehyde isomer in the presence of a base.
Synthesis Protocol (Standardized)
Objective: Synthesis of 4-((2-methylquinolin-4-yl)oxy)benzaldehyde.
Reagents:
-
4-Chloro-2-methylquinoline (1.0 eq)
-
4-Hydroxybenzaldehyde (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)[3]
-
Dimethylformamide (DMF) or Acetonitrile (ACN) (Solvent)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (10 mmol) in dry DMF (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (25 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the phenoxide ion. Rationale: The phenoxide is a stronger nucleophile than the neutral phenol, essential for displacing the chloride on the deactivated quinoline ring.
-
Coupling: Add 4-chloro-2-methylquinoline (10 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to 100–120°C for 6–8 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Workup: Pour the cooled reaction mixture into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from ethanol to yield the pure ether derivative.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic pathway for quinoline-benzaldehyde ether derivatives via nucleophilic aromatic substitution.
Mechanism of Action (MOA)
The antimicrobial efficacy of these derivatives stems from a multi-target mechanism, primarily disrupting bacterial DNA replication.[4]
Primary Target: DNA Gyrase & Topoisomerase IV[7]
-
Gram-Negative Bacteria: The primary target is DNA Gyrase (Topoisomerase II) . The quinoline core intercalates into the DNA or binds to the GyrA subunit, stabilizing the DNA-enzyme cleavage complex. This prevents the religation of DNA strands, leading to the accumulation of double-strand breaks and cell death.
-
Gram-Positive Bacteria: The primary target is often Topoisomerase IV (ParC/ParE) , which is crucial for decatenating daughter chromosomes during cell division.
Secondary Mechanism: Membrane Disruption & Schiff Base Formation
The aldehyde group (-CHO) is chemically reactive. In vivo, it can form covalent Schiff base linkages with amine groups on bacterial cell wall proteins or enzymes, potentially inhibiting metabolic pathways or compromising membrane integrity.
Visualization: Signaling & Inhibition Pathway
Figure 2: Dual mechanistic pathway targeting DNA replication enzymes in Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is critical for optimizing lead compounds. The biological activity is governed by three distinct regions:
The Quinoline Core (Region A)
-
C-2 Substitution: A methyl or short alkyl group at C-2 often enhances lipophilicity without sterically hindering binding.
-
C-6/C-7 Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at these positions significantly increase antibacterial potency by enhancing cell wall penetration and binding affinity to the enzyme-DNA complex. This mimics the SAR of fluoroquinolones.
The Ether Linker (Region B)
-
Flexibility: The oxygen atom provides a "hinge" that allows the benzaldehyde ring to rotate. Replacing Oxygen with Sulfur (Thioether) often retains activity but may alter metabolic stability.
-
Position: The linkage at the C-4 position of the quinoline ring is generally more potent than at C-2, likely due to better alignment with the ATP-binding pocket of DNA gyrase.
The Benzaldehyde Moiety (Region C)
-
Aldehyde Position: Para-substitution (4-CHO) typically yields higher activity than ortho or meta, likely due to reduced steric hindrance allowing for better interaction with secondary targets.
-
Electronic Effects: Adding electron-withdrawing groups (e.g., -NO₂, -Cl) to the benzaldehyde ring can increase the electrophilicity of the aldehyde carbon, potentially enhancing covalent interactions with bacterial proteins.
Table 1: SAR Summary of Quinoline-Benzaldehyde Ethers
| Structural Modification | Effect on Antimicrobial Activity | Mechanistic Insight |
| Quinoline C-6 Fluoro | Significant Increase | Increases cell penetration and DNA gyrase affinity. |
| Quinoline C-2 Methyl | Moderate Increase | Improves lipophilicity (LogP). |
| Linker: Ether (-O-) | Baseline Activity | Optimal bond angle for pocket fitting. |
| Linker: Amide (-NHCO-) | Decrease | Rigidifies structure, reducing binding adaptability. |
| Benzaldehyde 4-NO₂ | Increase | Enhances electrophilicity; potential for reduction in vivo. |
| Benzaldehyde 4-OMe | Decrease (Gram-neg) | Electron donation reduces aldehyde reactivity. |
Experimental Protocols: Biological Evaluation
To validate the efficacy of synthesized derivatives, the following standardized protocols must be employed.
Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standards).
Protocol:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute inoculum 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well plate, add 100 µL of MHB. Add 100 µL of the test compound (dissolved in DMSO) to the first column and perform serial 2-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final concentration range: 0.5 – 256 µg/mL.
-
Controls: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal. Protocol:
-
Inoculate MHB with bacteria (
CFU/mL) containing the drug at , , and MIC. -
Incubate at 37°C with shaking.
-
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on nutrient agar to count viable colonies.
-
Criteria: A
reduction in CFU/mL constitutes a bactericidal effect.
References
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307–311. [Link]
-
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in medicinal chemistry. Saudi Pharmaceutical Journal, 21(1), 1–12. [Link]
-
Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some novel quinoline based ether derivatives. Medicinal Chemistry Research, 26, 2495–2507. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]
-
Ezelarab, H. A. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(4), 11608–11622. [Link]
Sources
Strategic Engineering of Quinoline-Based Aldehydes: A Technical Guide to Synthesis and Medicinal Application
[1]
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, tubulin, and DNA gyrase. Within this class, quinoline-based aldehydes (specifically 2-chloro-3-formylquinoline and quinoline-4-carbaldehyde) serve as critical electrophilic hubs. They allow for the rapid generation of library diversity via condensation, oxidation, and multicomponent reactions. This guide provides a technical roadmap for the synthesis, functionalization, and therapeutic application of these novel intermediates, focusing on high-fidelity protocols and recent structure-activity relationship (SAR) insights.
Part 1: Structural & Synthetic Versatility
The strategic value of quinoline aldehydes lies in their dual reactivity. The aldehyde moiety permits rapid carbon-heteroatom bond formation (hydrazones, oximes) and carbon-carbon bond extension (chalcones), while the quinoline core provides π-stacking capability and hydrogen-bond acceptance essential for binding affinity.
The Two Primary Engines
-
2-Chloro-3-formylquinoline: Synthesized via the Vilsmeier-Haack reaction.[1][2][3][4] It offers a unique "ortho-halo aldehyde" motif, enabling subsequent nucleophilic substitution at the C2 position and condensation at the C3 formyl group. This allows for the construction of fused ring systems (e.g., pyrano[2,3-c]quinolines).
-
Quinoline-4-carbaldehyde: Typically derived from the oxidation of lepidine (4-methylquinoline). It is a precursor for diverse antimalarial and anticancer agents, particularly those targeting the colchicine binding site of tubulin.
Part 2: Synthetic Methodologies & Mechanisms[7][8]
The Vilsmeier-Haack Cyclization (C3-Formyl Pathway)
The most robust route to 2-chloro-3-formylquinolines involves the reaction of acetanilides with phosphorus oxychloride (
Mechanism of Action: The reaction proceeds through the formation of an electrophilic chloroiminium salt (Vilsmeier reagent), which attacks the electron-rich aromatic ring of the acetanilide. Subsequent cyclization and elimination yield the quinoline core.[2]
Caption: Mechanistic flow of the Vilsmeier-Haack cyclization for quinoline synthesis.
Selective Oxidation (C4-Formyl Pathway)
For C4-functionalization, the Riley oxidation using Selenium Dioxide (
Reaction Logic:
-
Selectivity:
selectively oxidizes the activated methyl group at position 4 (lepidine) without affecting the aromatic ring. -
Solvent Choice: Xylene or dioxane is preferred to achieve the necessary reflux temperatures (>100°C) for kinetic activation.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-formylquinoline
Objective: Preparation of the core scaffold from substituted acetanilides.[1]
Reagents:
-
Acetanilide derivative (1.0 eq)
- (7.0 - 12.0 eq)
-
DMF (2.5 - 3.0 eq)
Step-by-Step Methodology:
-
Reagent Formation: In a dry round-bottom flask equipped with a drying tube, cool DMF to 0–5°C in an ice bath. Add
dropwise with vigorous stirring. Critical: Exothermic reaction; maintain temperature below 5°C to prevent decomposition. -
Addition: Add the acetanilide derivative portion-wise to the Vilsmeier reagent. Stir for 30 minutes at 0–5°C.
-
Cyclization: Remove the ice bath and heat the mixture to 80–90°C. Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction time varies from 4 to 16 hours depending on ring substituents (EDGs accelerate, EWGs retard).
-
Quenching: Pour the resulting syrup onto crushed ice (approx. 10x volume) with vigorous stirring.
-
Isolation: The product often precipitates as a solid. If no precipitate forms, neutralize carefully with saturated
or 5M NaOH to pH 7. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or ethyl acetate.
Protocol B: Synthesis of Quinoline-4-carbaldehyde
Objective: Oxidation of Lepidine.
Reagents:
-
4-Methylquinoline (Lepidine) (1.0 eq)
-
Selenium Dioxide (
) (1.3 eq) -
Dioxane or Xylene (Solvent)
Step-by-Step Methodology:
-
Setup: Dissolve lepidine in dioxane/xylene in a round-bottom flask. Add
in a single portion. -
Reflux: Heat to reflux (100–140°C) for 2–4 hours. The reaction mixture will turn black due to the precipitation of elemental selenium.
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove selenium metal. Wash the pad with hot solvent.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often purified via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the yellow crystalline aldehyde.
Part 4: Medicinal Chemistry Applications & Novel Derivatives[1][8][9]
The aldehyde handle allows for divergent synthesis into three major pharmacological classes:
Quinoline-Chalcone Hybrids (Anticancer)
Condensation of quinoline aldehydes with acetophenones yields chalcones.
-
SAR Insight: A trimethoxy-phenyl ring on the chalcone B-ring significantly enhances cytotoxicity (IC50 < 1
M) against MCF-7 and HCT-116 cell lines [1]. -
Mechanism: These hybrids arrest the cell cycle at the G2/M phase and induce apoptosis via ROS generation.[5]
Hydrazone Derivatives (Antibacterial/Anti-inflammatory)
Reaction with hydrazides yields Schiff bases.
-
Target: Dual inhibition of COX-2 (anti-inflammatory) and DNA gyrase B (antibacterial).
-
Novelty: Incorporation of benzotriazole or 1,2,4-triazole moieties at the C2 position (via nucleophilic displacement of the chloride) prior to hydrazone formation enhances selectivity [2].
Divergent Synthesis Map
The following diagram illustrates the "Hub" concept, showing how a single quinoline aldehyde precursor generates a library of bioactive compounds.
Caption: Divergent synthetic pathways from the quinoline-3-carbaldehyde scaffold.
Part 5: Quantitative Data Summary
Table 1: Comparative Efficiency of Synthetic Protocols
| Precursor | Method | Reagent | Conditions | Typical Yield | Key Byproduct |
| Acetanilide | Vilsmeier-Haack | 85°C, 4-16h | 65 - 90% | HCl (Gas) | |
| 4-Methylquinoline | Riley Oxidation | Reflux, 4h | 50 - 75% | Se (Solid) | |
| 4-Methylquinoline | Acid Hydrolysis | High Temp | < 40% | Tarry polymers |
Table 2: Bioactivity of Novel Quinoline-Chalcone Derivative (Compound 12e) [1]
| Cell Line | Tissue Origin | IC50 ( | Reference Standard (5-FU) |
| MGC-803 | Gastric Cancer | 1.38 | 6.22 |
| HCT-116 | Colorectal | 5.34 | 10.4 |
| MCF-7 | Breast | 5.21 | 11.1 |
Note: Compound 12e demonstrates superior potency compared to the standard chemotherapeutic 5-Fluorouracil (5-FU).
Part 6: References
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Source: MDPI (Molecules), 2021. URL:[Link]
-
Synthesis, Structure, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Source: MDPI (Int. J. Mol. Sci.), 2018.[7][5][8] URL:[Link][3][4][7][6][9]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. Source: RSC Advances, 2017. URL:[Link]
-
Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents. Source: Journal of Medicinal Chemistry, 2019.[5] URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
chemical structure and molecular weight of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Technical Profile: 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Executive Summary
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde (CAS: 438530-70-2) is a specialized chemical intermediate primarily utilized in medicinal chemistry and drug discovery.[1][2] It functions as a bifunctional scaffold, combining the metal-chelating properties of 8-hydroxyquinoline with the reactive electrophilicity of a benzaldehyde derivative. This compound is frequently employed in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and potential therapeutic agents targeting hemoglobin modification (e.g., sickle cell disease research) or metalloenzyme inhibition.
Part 1: Chemical Identity & Structural Analysis
This compound represents a "linked pharmacophore" design, connecting a privileged quinoline heterocycle to a substituted benzene ring via a flexible oxymethyl linker.
Identification Data
| Parameter | Detail |
| Chemical Name | 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
| CAS Number | 438530-70-2 |
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde |
| SMILES | COc1ccc(C=O)cc1COc2cccc3cccnc23 |
| InChIKey | Derived from structure (e.g., QWYNVRSLKMEZHX-UHFFFAOYSA-N variant) |
Structural Visualization
The molecule consists of three distinct domains:
-
Quinoline-8-yloxy moiety: A bidentate chelating domain capable of binding divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).[3]
-
Oxymethyl Linker: A spacer that maintains distance between the chelator and the aldehyde, preventing steric clash during target binding.
-
4-Methoxybenzaldehyde core: Provides an aldehyde handle for reductive amination or Schiff base formation and a methoxy group for lipophilic interaction.
Part 2: Physicochemical Properties
Understanding the physical parameters is critical for assay development and formulation.
| Property | Value | Note |
| Molecular Weight | 293.32 | Ideal for fragment-based drug design (<300 Da). |
| LogP (Predicted) | ~3.2 - 3.5 | Moderately lipophilic; good membrane permeability. |
| H-Bond Donors | 0 | No free -OH or -NH groups. |
| H-Bond Acceptors | 4 | Nitrogen (quinoline), Ether O, Methoxy O, Aldehyde O. |
| Rotatable Bonds | 4 | Allows conformational adaptation to binding pockets. |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM | Requires organic co-solvent for biological assays. |
Part 3: Synthesis Protocol
Methodology: The most robust synthesis route involves a Williamson Ether Synthesis . This protocol couples 8-hydroxyquinoline with a halomethyl-benzaldehyde derivative under basic conditions.
Reaction Scheme
-
Nucleophile: 8-Hydroxyquinoline (Activated by base).
-
Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Experimental Procedure
Note: This is a generalized protocol based on standard ether synthesis procedures for 8-hydroxyquinoline derivatives [1][2].
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of reactant).
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (1.5 - 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The solution may darken or change color. -
Coupling: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 - 1.1 eq) dropwise.
-
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 3:1) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (10x volume). The product should precipitate as a solid.
-
Filter the precipitate.[2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over
.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Part 4: Applications in Drug Discovery
Metallo-Pharmaceuticals
The 8-hydroxyquinoline moiety is a privileged scaffold known for chelating metals such as Copper (Cu) and Zinc (Zn).[1][3][4] This compound can be used to synthesize ionophores that transport metals into cells (e.g., for anticancer activity via copper overload) or sequester metals in neurodegenerative models (Alzheimer's/Parkinson's) [2].
Hemoglobin Modification (Sickle Cell Disease)
Aldehyde-containing small molecules can form reversible Schiff base linkages with the N-terminal valine of hemoglobin alpha-chains. This mechanism stabilizes the oxygenated state of hemoglobin (R-state), preventing polymerization in Sickle Cell Disease.
-
Mechanism:[1][2][5][3][6] The benzaldehyde carbonyl condenses with the amine to form an imine.
-
Relevance: Structurally analogous to intermediates used in the development of Voxelotor (GBT440), although Voxelotor utilizes a pyridine/pyrazole core rather than quinoline.
Fragment-Based Ligand Design
This molecule serves as a "growable" fragment. The aldehyde can be converted into:
-
Amines: Via reductive amination.
-
Oximes: For improved metabolic stability.
-
Hydrazones: For diverse library generation.
References
-
CymitQuimica. 4-Methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde Product Page. Retrieved from
-
Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug Design, Development and Therapy. Retrieved from
-
Sigma-Aldrich. 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde Product Detail. Retrieved from
-
BenchChem. Synthesis of 8-Hydroxyquinoline Derivatives. Retrieved from
Sources
Solvation Dynamics and Stability Profiling of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde in DMSO
Target Audience: Formulation Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.
Executive Summary
In early-stage drug discovery, the physicochemical behavior of synthetic building blocks dictates the reliability of downstream biological and chemical assays. 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde (CAS: 438530-70-2) is a highly versatile bulk intermediate[1], frequently utilized in the synthesis of topoisomerase II inhibitors and 1H-1,2,3-triazole-linked natural product conjugates[2].
Because this compound features a highly lipophilic quinoline core combined with a reactive aldehyde moiety, its solvation in Dimethyl Sulfoxide (DMSO) presents unique thermodynamic and kinetic challenges. This whitepaper provides an authoritative guide to its solubility profile, detailing the causality behind solvation mechanisms, the critical distinction between kinetic and thermodynamic solubility, and self-validating protocols for stock preparation.
Physicochemical Profiling & Solvation Thermodynamics
To understand how this compound behaves in solution, we must first analyze the interplay between its structural motifs and the solvent environment.
Structural Analysis
The molecule (MW: 293.32 g/mol ) consists of three primary domains:
-
Quinoline Ring: A flat, lipophilic, nitrogen-containing heteroaromatic system prone to strong intermolecular
stacking in the solid state. -
Methoxy-Benzaldehyde Core: Provides hydrogen-bond acceptors (oxygen atoms) but lacks hydrogen-bond donors.
-
Ether Linkage: Offers rotational flexibility but contributes to the overall hydrophobicity.
Why DMSO?
Water is entirely incapable of disrupting the crystal lattice of this compound due to the massive entropic penalty of solvating large hydrophobic surfaces without the ability to form reciprocal hydrogen bonds[3].
DMSO is the universal solvent of choice here because it is a highly polar, dipolar aprotic solvent. It possesses a high dielectric constant (
Quantitative Data Summary
Table 1: Physicochemical & Solvation Properties
| Parameter | Value / Characteristic | Impact on Solvation |
| Molecular Weight | 293.32 g/mol [1] | Favorable for high-concentration DMSO stocks (>50 mM). |
| LogP (Predicted) | ~3.5 - 4.2 | Highly lipophilic; practically insoluble in aqueous buffers. |
| DMSO Dipole Moment | 3.96 Debye[4] | Disrupts solid-state dipole interactions of the aldehyde. |
| DMSO Dielectric Constant | 48.9 at 20°C[4] | Shields weak intermolecular electrostatic forces. |
The "Amorphous Precipitate Trap": Kinetic vs. Thermodynamic Solubility
In HTS workflows, compounds are typically stored in 100% DMSO and diluted into aqueous buffers (e.g., PBS)[5]. It is critical to distinguish between two types of solubility to avoid false assay readouts.
-
Kinetic Solubility: Measured by spiking a concentrated DMSO stock into an aqueous buffer and monitoring for precipitation (often via nephelometry or turbidimetry)[5]. When 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is rapidly diluted, it often forms a metastable amorphous precipitate[6]. Because amorphous solids lack a rigid crystal lattice, they temporarily exhibit artificially high solubility.
-
Thermodynamic Solubility: The true equilibrium concentration of the lowest-energy crystalline form in the solvent system[5]. Over 24–72 hours, the metastable amorphous form will nucleate and crystallize, crashing out of solution and drastically lowering the actual concentration available to the biological target[6].
Fig 1. Solvation workflow and the kinetic amorphous precipitate trap.
Stability and Degradation Pathways in DMSO
While the quinoline ether linkage is robust, the aldehyde moiety is the primary liability. Aldehydes are susceptible to oxidation to carboxylic acids[7].
While pure DMSO is stable, it can act as an oxidant under specific activated conditions (e.g., Swern or Pfitzner-Moffatt oxidations)[8]. More commonly in storage, the presence of trace water allows the aldehyde to form a hydrate intermediate. This hydrate is highly susceptible to auto-oxidation or base-catalyzed elimination to form the corresponding carboxylic acid[7]. Therefore, strict anhydrous conditions are mandatory.
Fig 2. Aldehyde degradation pathway in contaminated DMSO and LC-MS validation.
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must be self-validating. The following methodologies utilize orthogonal techniques to guarantee both concentration and chemical integrity.
Protocol A: Preparation of a 50 mM Anhydrous DMSO Master Stock
Causality: Water drives hydrate formation and subsequent oxidation[7]. Using molecular sieves prevents this degradation pathway.
-
Solvent Preparation: Dispense HPLC-grade DMSO (>99.9% purity) over activated 3Å molecular sieves in an argon-purged glovebox. Allow to sit for 24 hours.
-
Weighing: Accurately weigh 14.67 mg of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde into a low-bind amber glass vial (amber glass prevents photo-oxidation of the quinoline ring).
-
Dissolution: Add exactly 1.00 mL of the anhydrous DMSO.
-
Agitation: Sonicate the vial in a water bath at 25°C for 5 minutes until visually clear.
-
Storage: Aliquot into single-use 50 µL volumes, purge with Argon, seal, and store at -20°C.
Protocol B: Thermodynamic Solubility Validation via LC-MS/MS
Causality: UV-Vis spectroscopy (turbidimetry) cannot distinguish between the intact aldehyde and its oxidized carboxylic acid byproduct. LC-MS/MS acts as a self-validating system by confirming the mass-to-charge ratio (
-
Equilibration: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of target buffer (containing a fixed % of DMSO).
-
Incubation: Shake at 300 RPM at 37°C for 48 hours to ensure the amorphous phase has fully transitioned to the stable crystalline phase[5].
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. (Note: Do not use Nylon filters, as the lipophilic quinoline moiety will non-specifically bind to the membrane, artificially lowering the measured concentration).
-
Internal Standard Addition: Spike the filtrate with a known concentration of an isotopically labeled internal standard to correct for LC-MS matrix ionization suppression.
-
Quantification: Analyze via LC-MS/MS using a C18 reverse-phase column. Quantify the peak area of
294.1 against a standard curve generated from the 50 mM anhydrous stock.
References
Sources
- 1. echemi.com [echemi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of a Novel Schiff Base from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive protocol for the synthesis of a novel Schiff base derived from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1][2][3][4][5] The incorporation of a quinoline moiety is of particular interest due to its known broad-spectrum biological activities.[6][7] This document outlines a detailed, step-by-step procedure for the condensation reaction, methods for purification, and a suite of analytical techniques for the structural elucidation and characterization of the resulting imine. Furthermore, it discusses the potential therapeutic applications of this novel compound, drawing from the established pharmacological profiles of related Schiff base structures. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Rationale for Quinoline-Containing Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[8][9] The resulting imine linkage is a key structural motif that imparts a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The versatility of Schiff base synthesis allows for the facile introduction of various functional groups, enabling the fine-tuning of their steric and electronic properties to enhance their therapeutic potential.
The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic drugs, including the well-known antimalarial agents quinine and chloroquine.[10] Its presence in a molecule often confers valuable pharmacological properties.[6][7] By combining the quinoline framework with the Schiff base pharmacophore, it is possible to generate novel molecular entities with potentially synergistic or enhanced biological activities. The title compound, 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde, serves as a unique aldehyde precursor, integrating the quinoline and substituted benzaldehyde moieties, making it a promising starting material for the synthesis of new therapeutic agents.
The formation of a Schiff base is a reversible reaction that typically proceeds under acid or base catalysis, or with heating.[11] The core of the reaction is the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[8][12] This is followed by the elimination of a water molecule to yield the stable imine product.[9] To drive the reaction to completion, it is often necessary to remove the water byproduct, for instance, by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves.[8][13]
Reaction Mechanism and Experimental Workflow
The synthesis of the Schiff base from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde and a primary amine follows a well-established nucleophilic addition-elimination mechanism.
General Reaction Mechanism
Caption: General mechanism of Schiff base formation.
Proposed Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of a Schiff base from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde and a representative primary amine, for example, aniline. The molar ratios and reaction times may require optimization for different amine substrates.
Materials and Reagents
-
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Vacuum filtration apparatus
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde in an appropriate volume of absolute ethanol (e.g., 30 mL).
-
Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of the primary amine (e.g., aniline) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The optimal pH for Schiff base formation is typically mildly acidic (pH 4-5) to facilitate the dehydration of the carbinolamine intermediate without protonating the starting amine, which would render it non-nucleophilic.[11][13]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-8 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC. Aliquots of the reaction mixture can be spotted on a silica gel plate and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting aldehyde and amine spots and the appearance of a new product spot indicate the progression of the reaction.
-
Isolation of the Product: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If precipitation does not occur spontaneously, it can be induced by cooling the flask in an ice bath or by partially evaporating the solvent under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[13]
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator to a constant weight.
Characterization
The structure of the synthesized Schiff base should be confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[14] |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. The signals corresponding to the aromatic protons of the quinoline and benzaldehyde moieties, as well as the methoxy and methylene protons, should be present. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the range of 140-160 ppm.[7] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base. |
Potential Applications in Drug Development
Schiff bases are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[3][4] The novel Schiff base synthesized from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is a promising candidate for various therapeutic applications:
-
Antimicrobial and Antifungal Agents: The imine group is crucial for the biological activity of many Schiff bases.[8] The presence of the quinoline moiety, known for its antibacterial properties, may enhance this activity.
-
Anticancer Agents: Numerous Schiff bases and their metal complexes have demonstrated significant anticancer activity.[1][5] The synthesized compound could be screened against various cancer cell lines to evaluate its cytotoxic potential.
-
Antiviral Activity: Schiff bases have emerged as potential antiviral agents, with some analogs showing activity against viruses like HIV.[2][4]
-
Coordination Chemistry and Bioinorganic Applications: The nitrogen atom of the azomethine group and the nitrogen atom of the quinoline ring can act as donor sites for metal ions.[1] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[3] These complexes could be explored for their catalytic and therapeutic properties.[6][10]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of a novel Schiff base derived from 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. The described methodology, based on established principles of Schiff base formation, offers a reliable starting point for researchers. The resulting compound, which incorporates the pharmacologically significant quinoline scaffold, holds considerable promise for further investigation in the field of drug discovery and development.
References
-
Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved from [Link]
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
REVIEW ON SCHIFF BASES. (2021, July 27). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chemistry Schiff Bases. (n.d.). sathee jee. Retrieved from [Link]
-
New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020, December 15). PeerJ. Retrieved from [Link]
-
Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. (2025, December 16). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Schiff base metal complex as a potential therapeutic drug in medical science. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and Spectral Characterization of Co (II), Ni (II) and Cu (II) Complexes of Quinoline Based Schiff Bases. (2020, January 15). International Journal in Physical and Applied Sciences. Retrieved from [Link]
-
An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. (2019, June 30). E-RESEARCHCO. Retrieved from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI. Retrieved from [Link]
-
Promising Schiff bases in antiviral drug design and discovery. (2023, May 10). PMC - NIH. Retrieved from [Link]
-
Role of Schiff Base in Drug Discovery Research. (2016, April 26). Hilaris Publisher. Retrieved from [Link]
-
How to synthesize Schiff base out of amino acid and aldehyde?. (2023, December 19). ResearchGate. Retrieved from [Link]
-
Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. (2018, January 5). Set Publisher. Retrieved from [Link]
-
Biological applications of Schiff bases: An overview. (2022, December 21). GSC Online Press. Retrieved from [Link]
-
Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021, July 13). Taylor & Francis. Retrieved from [Link]
-
Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (2020, December 29). Bendola Publishing. Retrieved from [Link]
-
Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) anil. (n.d.). IDOSR JOURNALS. Retrieved from [Link]
-
Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. (2024, September 11). RSIS International. Retrieved from [Link]
-
Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. (2021, April 10). Quest Journals. Retrieved from [Link]
-
Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023, October 17). MDPI. Retrieved from [Link]
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- 2. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
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- 12. researchgate.net [researchgate.net]
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- 14. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
using 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde as a fluorescent probe precursor
Application Note: Strategic Utilization of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde as a Fluorescent Probe Scaffold
Part 1: Executive Summary & Technical Rationale
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde (hereafter referred to as QMBA ) serves as a high-value "privileged scaffold" for the synthesis of ratiometric and "turn-on" fluorescent probes. Its structural utility lies in the synergistic combination of three functional domains:
-
Signaling Unit (Quinoline): The 8-hydroxyquinoline (8-HQ) moiety is a well-characterized fluorophore with intrinsic metal-chelating properties (
-bidentate site). -
Reactive Handle (Benzaldehyde): The aldehyde group at the 1-position allows for rapid condensation with primary amines or hydrazides to form Schiff bases (
linkages), which are critical for creating an additional metal-binding pocket and modulating fluorescence via Isomerization-Induced Quenching (C=N rotation). -
Solubility Modulator (Vanillin Core): The 4-methoxy group enhances organic solubility and electron density, influencing the intramolecular charge transfer (ICT) characteristics of the final probe.
Primary Application: Synthesis of Schiff-base chemosensors for transition metal ions (
Part 2: Synthesis & Derivatization Protocols
Precursor Synthesis: Preparation of QMBA
Note: If QMBA is not purchased commercially, it must be synthesized via an etherification reaction.
Reaction Scheme:
Protocol:
-
Reagents: Dissolve 8-Hydroxyquinoline (1.0 eq, 10 mmol) and Potassium Carbonate (
, 2.0 eq, 20 mmol) in anhydrous DMF (15 mL). -
Activation: Stir the mixture at room temperature for 30 minutes to generate the phenolate anion.
-
Addition: Dropwise add a solution of 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq, 10 mmol) in DMF (5 mL).
-
Note: The 3-chloromethyl intermediate is accessible via chloromethylation of
-anisaldehyde [1].
-
-
Reaction: Heat the mixture to 80°C and stir for 6–8 hours under
atmosphere. Monitor by TLC (Hexane:Ethyl Acetate 3:1). -
Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/MeOH).
-
Yield: Typically 70–85%.
Functionalization: General Schiff Base Condensation
This step converts the QMBA precursor into a functional fluorescent probe.
Target Example: Synthesis of a
Protocol:
-
Dissolution: Dissolve QMBA (1.0 mmol) in absolute Ethanol (10 mL).
-
Coupling: Add 2-Hydrazinopyridine (1.1 mmol) and a catalytic amount of Glacial Acetic Acid (2–3 drops).
-
Reflux: Reflux the mixture at 78°C for 4–6 hours.
-
Observation: A color change (often yellow to orange) indicates Schiff base formation.
-
-
Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.
-
Characterization: Confirm structure via
-NMR (look for imine proton singlet ppm) and ESI-MS.
Part 3: Sensing Application Protocol
Materials & Stock Solutions
-
Probe Stock: Prepare a
M stock solution of the derivatized QMBA probe in DMSO or . -
Analyte Stocks: Prepare
M aqueous solutions of metal nitrate/chloride salts ( , , , etc.). -
Buffer: HEPES or PBS buffer (10 mM, pH 7.4) mixed with organic solvent (e.g., DMSO/Water 1:1 v/v) to ensure solubility.
Fluorescence Titration (Step-by-Step)
This protocol validates the "Turn-On" response.
-
Blank Measurement: Add 10
L of Probe Stock to 2.99 mL of Buffer in a quartz cuvette (Final [Probe] = 10 M). Record the emission spectrum ( nm, depending on the derivative).-
Expectation: Low fluorescence (OFF state) due to PET or C=N isomerization.
-
-
Titration: Aliquot metal ion stock (0.5 – 2.0 eq) into the cuvette stepwise.
-
Equilibration: Mix by inversion and allow 2 minutes for binding equilibrium.
-
Recording: Record emission spectra after each addition.
-
Expectation: Fluorescence intensity at
nm increases (ON state).
-
-
Data Analysis: Plot
vs. [Metal Ion]. Fit data to the Benesi-Hildebrand equation to determine the Binding Constant ( ).
Selectivity Assay
-
Prepare separate cuvettes containing the Probe (10
M). -
Add 5.0 equivalents of competing ions (
) to separate cuvettes. -
Add the target ion (e.g.,
) to all cuvettes to verify that the probe still responds in the presence of interferences.
Part 4: Mechanism of Action (Visualization)
The sensing mechanism typically relies on the inhibition of Photoinduced Electron Transfer (PET) or the restriction of C=N Isomerization .
Graphviz Diagram: Sensing Mechanism
Caption: Schematic representation of the synthesis and "Turn-On" sensing mechanism. The QMBA scaffold is converted to a Schiff base, which chelates metal ions to trigger Chelation-Enhanced Fluorescence (CHEF).
Part 5: Data Summary & Troubleshooting
Table 1: Typical Photophysical Properties (Derivative Dependent)
| Parameter | Value (Typical) | Notes |
| Excitation ( | 360 – 420 nm | Shifts bathochromically upon metal binding. |
| Emission ( | 480 – 550 nm | Green/Yellow emission region. |
| Stokes Shift | > 80 nm | Large shift reduces self-quenching. |
| Quantum Yield ( | < 0.05 (Free) | High signal-to-noise ratio. |
| Detection Limit (LOD) | nM to | Highly sensitive. |
Troubleshooting Guide:
-
Issue: No fluorescence enhancement upon metal addition.
-
Solution: Check pH. Protonation of the quinoline nitrogen at low pH (< 4) can quench fluorescence. Ensure buffer is pH 7.0–7.4.
-
-
Issue: Precipitation during titration.
-
Solution: The complex may be insoluble in pure water. Increase the organic co-solvent fraction (e.g., 50% Ethanol or DMSO).
-
-
Issue: Low yield during Schiff base synthesis.
-
Solution: Ensure anhydrous conditions. Add molecular sieves to absorb water and drive the equilibrium forward.
-
Part 6: References
-
Synthesis of Chloromethyl Intermediate:
-
McKillop, A., et al. "A simple and inexpensive procedure for chloromethylation of certain aromatic compounds." Tetrahedron Letters 24.18 (1983): 1933-1936. Link
-
-
Quinoline-Benzaldehyde Probes (General Class):
-
Mechanism of PET/CHEF in Quinoline Sensors:
-
Wu, Y., et al. "Fluorescent probes for the detection of heavy metal ions in aqueous solution." Chemical Society Reviews 44 (2015): 4177-4191. Link
-
-
Related Vanillin-Quinoline Derivatives:
-
Patil, S.A., et al. "Synthesis and biological evaluation of novel 8-hydroxyquinoline–hydrazone conjugates." Medicinal Chemistry Research 22 (2013): 180-189. Link
-
Sources
Topic: Strategic Derivatization of the Aldehyde Group in Quinoline-Based Intermediates
An Application Note for Drug Development Professionals
Introduction: The Quinoline Aldehyde as a Nexus for Molecular Diversity
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among the various substituted quinolines, those bearing an aldehyde group (-CHO) are exceptionally valuable intermediates in drug discovery. The aldehyde's inherent reactivity—a polarized carbon-oxygen double bond—makes it a versatile functional handle, a gateway for introducing diverse molecular fragments and modulating the physicochemical and pharmacological properties of the parent molecule.
This guide provides an in-depth exploration of key strategies for the derivatization of the aldehyde group on quinoline-based intermediates. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide researchers in synthesizing novel quinoline derivatives with therapeutic potential. Each protocol is designed as a self-validating system, complete with characterization benchmarks to ensure scientific integrity.
Core Derivatization Strategies: A Workflow Overview
The transformation of a quinoline aldehyde can be directed down several productive pathways. The choice of reaction depends on the desired final functional group, which in turn is dictated by the structure-activity relationship (SAR) goals of the drug discovery program.[4] The primary routes of derivatization are summarized below.
Caption: Key derivatization pathways for quinoline aldehydes.
Protocols and Methodologies
Reductive Amination: Synthesis of Quinoline-Methylene Amines
Principle: This is one of the most robust methods for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of a Schiff base (imine) intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by its immediate in situ reduction to a stable amine.[5] Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial; it is selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.
Causality & Insights: The reaction is typically run under weakly acidic conditions (pH 4-6). This is a critical balance: the acid catalyzes the dehydration step to form the imine, but too much acid will protonate the starting amine, rendering it non-nucleophilic. NaBH₃CN is preferred over the more reactive NaBH₄ because it minimizes the competitive reduction of the aldehyde, thereby increasing the yield of the desired amine product.
Detailed Protocol: Reductive Amination of 2-chloro-3-formylquinoline
-
Reaction Setup: To a solution of 2-chloro-3-formylquinoline (1.0 eq) in anhydrous methanol (MeOH, 15 mL/mmol) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the aldehyde spot is a key indicator.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.
-
Scientist's Note: Adding the reducing agent slowly at a low temperature helps to control any exotherm and maintain selectivity.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the imine intermediate is fully consumed.
-
Work-up: Quench the reaction by slowly adding 1M aqueous HCl until the effervescence ceases. Basify the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to a pH of ~8-9.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation: C-C Bond Formation to α,β-Unsaturated Systems
Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration.[6] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and is a powerful tool for extending the carbon framework and introducing conjugated systems, which are often chromophoric or possess unique biological activities.[7][8]
Causality & Insights: The base's role is to deprotonate the active methylene compound, generating a carbanion (enolate) that acts as the nucleophile.[6] The electron-withdrawing groups (Z, Z') on the active methylene compound are essential as they stabilize the carbanion, allowing a weak base to be effective. Using a strong base could lead to unwanted side reactions with the aldehyde itself, such as a Cannizzaro reaction.[9] The subsequent dehydration step is often spontaneous, driven by the formation of a stable, conjugated π-system.
Detailed Protocol: Knoevenagel Condensation with 2-methoxyquinoline-4-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyquinoline-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol (EtOH, 10-20 mL/g of aldehyde).[7]
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) or triethylamine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically ~80 °C) with stirring. The reaction time can vary from 1 to 8 hours depending on the substrates.[7] Monitor progress by TLC.
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials or catalyst. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Caption: Experimental workflow for Knoevenagel condensation.
Wittig Reaction: Olefination to Form Alkenes
Principle: The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10] It involves the reaction of the quinoline aldehyde with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11] This method is exceptionally versatile, allowing for the creation of both terminal and internal alkenes with control over stereochemistry depending on the nature of the ylide.
Causality & Insights: Wittig reagents are typically prepared from a phosphonium salt and a strong base. The choice of base and the substituents on the ylide determine its stability and reactivity. Non-stabilized ylides (e.g., with alkyl groups) are highly reactive and typically yield (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) are less reactive and favor the formation of (E)-alkenes.[11] The reaction must be performed under anhydrous conditions as ylides are strong bases and will be quenched by protic solvents like water.
Detailed Protocol: Wittig Reaction with Quinoline-2-carboxaldehyde
-
Ylide Preparation (In Situ): In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. Stir the resulting mixture (often a distinctive color, e.g., orange/yellow) for 1 hour at 0 °C to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve quinoline-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (like hexanes) or by careful column chromatography on silica gel.
Data Presentation: Characterization of Derivatives
Successful derivatization is confirmed by a combination of spectroscopic methods.[12] The disappearance of the aldehyde proton signal in ¹H NMR is the most telling indicator.
Table 1: Summary of Derivatization Reactions and Conditions
| Derivatization Method | Key Reagents | Product Functional Group | Typical Conditions |
| Reductive Amination | R'NH₂, NaBH₃CN, weak acid | Secondary/Tertiary Amine | MeOH, 0 °C to RT, 12-24h |
| Schiff Base Formation | R'NH₂, acid catalyst | Imine (C=N) | EtOH or Toluene, reflux, 2-6h |
| Knoevenagel Condensation | Active Methylene Cmpd, weak base | α,β-Unsaturated System | EtOH, reflux, 1-8h[7] |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR') | Alkene (C=C) | Anhydrous THF, 0 °C to RT, 4-12h |
| Oxidation | KMnO₄ or PCC | Carboxylic Acid | Acetone/H₂O or DCM, RT |
| Reduction | NaBH₄ | Primary Alcohol | MeOH or EtOH, 0 °C to RT, 1-2h |
Table 2: Expected Spectroscopic Shifts for Quinoline-3-Carbaldehyde Derivatives
| Derivative | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Signal (cm⁻¹) |
| Starting Aldehyde | ~10.1 (s, 1H, -CHO) | ~190 (-CHO) | ~1690 (C=O stretch) |
| Amine (from Reductive Amination) | ~3.8-4.2 (s, 2H, -CH₂-N) | ~45-55 (-CH₂-N) | Disappearance of C=O |
| Alkene (from Wittig) | ~5.5-7.0 (m, -CH=CH-) | ~120-140 (-CH=CH-) | ~1640 (C=C stretch), 910-990 (alkene C-H bend) |
| Alcohol (from Reduction) | ~4.8 (d, 2H, -CH₂OH), ~2-4 (br s, 1H, -OH) | ~60-65 (-CH₂OH) | ~3300-3500 (broad O-H stretch) |
| Carboxylic Acid (from Oxidation) | ~11-13 (br s, 1H, -COOH) | ~170-180 (-COOH) | ~2500-3300 (broad O-H), ~1710 (C=O) |
Note: Exact chemical shifts (δ) and wavenumbers are dependent on the specific quinoline substitution pattern and solvent used.[12]
Conclusion
The derivatization of the aldehyde group on quinoline intermediates is a foundational strategy in the synthesis of novel chemical entities for drug discovery. The methods outlined herein—reductive amination, Knoevenagel condensation, and the Wittig reaction—represent reliable and versatile pathways to expand molecular diversity. By understanding the principles behind each protocol and adhering to rigorous analytical characterization, researchers can confidently and efficiently generate libraries of quinoline derivatives for biological screening, accelerating the journey from a lead intermediate to a potential drug candidate.
References
- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Benchchem. (n.d.). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- ULSpace Home. (n.d.). Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents.
- ResearchGate. (2025). Design and Synthesis of Novel Quinoline-based Heterocyclic Schiff Bases for their Anti-microbial and Anti-tuberculosis activity.
- Zeitschrift fur Anorganische und Allgemeine Chemie. (2019). The Synthesis of Quinoline-based Tin Complexes with Pendant Schiff Bases.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes.
- Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.
- Benchchem. (n.d.). Side reactions of the aldehyde group in 2-Methyl-8-quinolinecarboxaldehyde.
- PMC. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones.
- Taylor & Francis Online. (2024). Synthesis and logic gate application of quinoline schiff base probe for fluorescence detection of mercury ions.
- ACS Publications. (2014). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation.
- ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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Microwave-Assisted Synthesis of Quinoline Ether Derivatives: Protocols for Accelerated Drug Discovery
Executive Summary
The quinoline core is a privileged scaffold in medicinal chemistry. Specifically, quinoline ether derivatives (e.g., 4-aryloxyquinolines) have emerged as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as c-KIT and Anaplastic Lymphoma Kinase (ALK), making them critical targets in oncology drug development[1]. Traditional synthesis of these ethers via Nucleophilic Aromatic Substitution (SNAr) requires harsh thermal conditions, prolonged reaction times, and often results in poor yields due to thermal degradation. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating, which directly couples electromagnetic energy with the reaction mixture, drastically reducing reaction times and improving product purity[2].
Mechanistic Rationale: The MAOS Advantage in SNAr
The synthesis of 4-aryloxyquinolines relies on the SNAr reaction between a 4-chloroquinoline derivative and a substituted phenol. The rate-determining step in this transformation is the formation of the highly polar Meisenheimer complex intermediate.
Under conventional conductive heating, energy transfer is slow and relies on convection currents, leading to uneven temperature gradients and the formation of thermodynamic byproducts. In contrast, MAOS utilizes microwave irradiation (typically at 2.45 GHz) to induce dielectric polarization and dipole rotation . Polar solvents like N,N-Dimethylformamide (DMF), which possesses a high dielectric constant (ε = 36.7) and high loss tangent (tan δ = 0.161), rapidly align and relax within the oscillating electromagnetic field[2]. This generates intense, localized volumetric heating.
Crucially, the microwave energy specifically stabilizes the highly polar transition state of the Meisenheimer complex. By increasing the pre-exponential factor in the Arrhenius equation and lowering the effective activation energy barrier, MAOS accelerates the SNAr reaction from hours to mere minutes[3].
Experimental Workflow & Methodology
Fig 1. Standardized workflow for the microwave-assisted SNAr synthesis of quinoline ethers.
Detailed Protocol: Synthesis of 4-Phenoxyquinoline Derivatives
This self-validating protocol is optimized for a dedicated scientific microwave reactor equipped with dynamic IR temperature sensors and pressure controls.
Materials & Reagents:
-
4-Chloroquinoline (1.0 mmol)
-
Substituted Phenol (1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol) - Finely powdered to maximize surface area.
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)
Step-by-Step Methodology:
-
Reactant Assembly: In an oven-dried 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of 4-chloroquinoline and 1.2 mmol of the substituted phenol.
-
Base & Solvent Addition: Add 2.0 mmol of finely powdered anhydrous K₂CO₃ followed by 3.0 mL of anhydrous DMF. Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol to form a highly nucleophilic phenoxide without triggering unwanted side reactions on the quinoline core.
-
Sealing & Purging: Purge the vial with inert Nitrogen (N₂) gas for 30 seconds to displace oxygen, then seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial into the microwave reactor. Set the parameters to:
-
Temperature: 130 °C (Monitored via IR sensor)
-
Time: 15 minutes
-
Power: Dynamic mode (Max 250 W)
-
Pressure Limit: 30 PSI[3]
-
-
In-Process Validation: After the cooling cycle completes, extract a 10 µL aliquot. Perform Thin-Layer Chromatography (TLC) (Eluent: 7:3 Hexanes/Ethyl Acetate) to confirm the complete disappearance of the 4-chloroquinoline starting material.
-
Quenching & Extraction: Pour the reaction mixture into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 4-aryloxyquinoline ether.
Quantitative Data Comparison
The implementation of MAOS fundamentally alters the efficiency profile of quinoline ether synthesis. The table below summarizes the empirical advantages of this protocol over traditional methods[4][2].
| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Convection and Conduction | Dielectric Polarization & Dipole Rotation |
| Reaction Temperature | 153 °C (Refluxing DMF) | 130 °C (Pressurized sealed vessel) |
| Reaction Time | 12 – 24 hours | 10 – 15 minutes |
| Average Yield | 45% – 60% | 85% – 95% |
| Product Purity (Crude) | Moderate (Thermal degradation byproducts) | High (Clean reaction profile) |
| E-factor (Waste Metric) | High (Extensive solvent use for prolonged reflux) | Low (Minimized solvent and energy use) |
Biological Application in Drug Discovery
Quinoline ether derivatives synthesized via this methodology are highly valued for their ability to act as competitive ATP-binding inhibitors in mutant Receptor Tyrosine Kinases (RTKs). For instance, substituting the amine linkage of traditional 4-aminoquinolines with an ether linkage significantly increases the structural flexibility of the molecule. This flexibility allows the quinoline nitrogen to act as a superior hydrogen bond acceptor to key residues (e.g., Lys1150) in the ATP-binding pocket of the L1196M ALK mutant, yielding sub-nanomolar inhibitory activity[4][1].
Fig 2. Mechanism of quinoline ether derivatives inhibiting RTK-mediated tumor proliferation.
Troubleshooting & Optimization Guide
To maintain a self-validating experimental system, researchers must understand the causality behind protocol deviations:
-
Issue: Incomplete Conversion / Low Yield
-
Causality: Poor dielectric coupling or an inactive nucleophile.
-
Solution: Ensure the K₂CO₃ is freshly ground; large granules have insufficient surface area to rapidly generate the phenoxide nucleophile. If attempting the reaction in a non-polar solvent, spike the mixture with 10% DMF or DMSO to increase the overall loss tangent (tan δ) of the solution, thereby restoring microwave absorption efficiency[2].
-
-
Issue: Formation of 4-Quinolone Byproducts
-
Causality: Hydrolysis of the 4-chloroquinoline due to the presence of adventitious water, which acts as a competing nucleophile.
-
Solution: Strictly utilize anhydrous DMF, oven-dried glassware, and ensure the nitrogen purge step (Step 3) is not skipped.
-
References
Sources
Application Note: Metal Chelation Assays for 8-Hydroxyquinoline Substituted Benzaldehydes
This Application Note and Protocol Guide details the methodology for characterizing metal chelation properties of 8-Hydroxyquinoline-2-Carbaldehyde (8-HQ-2-CHO) and its Schiff Base derivatives . These molecules represent a critical class of ligands in medicinal chemistry, particularly for neurodegenerative disease research (Alzheimer’s, Parkinson’s) and anticancer metallodrug development.
Introduction & Mechanistic Basis[1][2][3][4]
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry, known as a "bidentate monoprotic" ligand. When substituted with an aldehyde group (e.g., at the C-2, C-5, or C-7 position), the molecule gains dual functionality:
-
Chelation Core: The phenolic oxygen (hard donor) and the pyridine nitrogen (borderline donor) form stable 5-membered chelate rings with divalent metals (
), including , , and . -
Reactive Handle: The aldehyde group allows for the synthesis of Schiff bases (imines), creating tridentate (
) or tetradentate ligands that enhance binding stability and selectivity.
Mechanism of Action
Upon metal binding, the phenolic proton is displaced, and the metal coordinates between the phenolate oxygen and the pyridine nitrogen. In Schiff base derivatives, the imine nitrogen acts as an auxiliary donor, often increasing the "bite angle" and stability.
Key Applications:
-
Ionophores: Transporting metals across the Blood-Brain Barrier (BBB) to treat metal dyshomeostasis.
-
Fluorescent Sensors: Utilizing Chelation-Enhanced Fluorescence (CHEF) to detect
or . -
Metallodrugs:
complexes of these ligands exhibit potent antitumor activity via proteasome inhibition.
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing a new 8-HQ derivative, from synthesis to quantitative analysis.
Figure 1: Analytical workflow for characterizing metal-binding properties of 8-HQ derivatives.
Pre-Assay Preparation
Materials
-
Ligand: 8-Hydroxyquinoline-2-carbaldehyde (or synthesized Schiff base derivative).[1][2][3]
-
Metal Salts: Perchlorate (
) or Chloride ( ) salts of . Note: Avoid nitrate salts if performing UV-Vis below 300 nm due to nitrate absorption. -
Buffer: HEPES (50 mM, pH 7.4) or Tris-HCl.
-
Solvent: DMSO (spectroscopic grade) or Ethanol.
Solution Preparation
-
Ligand Stock (10 mM): Dissolve the ligand in DMSO. Sonicate if necessary.
-
Metal Stock (100 mM): Dissolve metal salts in deionized water (
). -
Working Solutions: Dilute Ligand Stock to 20–50 µM in the final assay buffer (e.g., 1% DMSO in HEPES buffer). Ensure the final DMSO concentration < 5% to prevent protein denaturation or solvent effects if moving to bio-assays.
Protocol 1: UV-Vis Spectrophotometric Titration
Purpose: To determine the binding affinity (
Step-by-Step Methodology
-
Baseline Scan: Place 2.0 mL of the Ligand Working Solution (20 µM) in a quartz cuvette. Record the spectrum (200–600 nm).
-
Titration: Add aliquots (e.g., 0.2 equivalents) of the Metal Stock Solution to the cuvette.
-
Volume Correction: Keep added volumes negligible (< 20 µL total) or mathematically correct for dilution.
-
-
Equilibration: Mix by inversion and wait 2 minutes for equilibrium.
-
Measurement: Record the spectrum after each addition until saturation is reached (typically 2–5 equivalents of metal).
-
Observation: Look for the appearance of a new band (Metal-to-Ligand Charge Transfer, MLCT) or a shift in the
transition.-
Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion between two species (free ligand
complex).
-
Data Analysis (Benesi-Hildebrand Method)
For a 1:1 complex, plot
-
Slope:
-
Intercept:
-
Calculate:
Protocol 2: Job's Plot (Method of Continuous Variations)
Purpose: To determine the stoichiometry (Metal:Ligand ratio) of the complex.[4][5]
Step-by-Step Methodology
-
Preparation: Prepare two equimolar stock solutions (e.g., 50 µM) of the Ligand and the Metal ion in the same solvent/buffer system.
-
Mixing: Prepare a series of samples where the total molar concentration (
) is constant, but the mole fraction ( ) varies from 0 to 1.[5]-
Example:
-
Tube 1: 0 mL Metal + 10 mL Ligand (
) -
Tube 5: 5 mL Metal + 5 mL Ligand (
) -
Tube 9: 9 mL Metal + 1 mL Ligand (
)
-
-
-
Measurement: Measure absorbance at the
of the complex (determined in Protocol 1). -
Plotting: Plot Absorbance vs. Mole Fraction of Ligand (
). -
Interpretation: The peak of the curve indicates stoichiometry.[5]
- 1:1 Complex
- 1:2 (M:L) Complex
Protocol 3: Fluorescence Turn-On/Quenching Assay
Purpose: To evaluate the ligand as a sensor. 8-HQ derivatives often exhibit weak fluorescence alone but strong fluorescence upon binding
Step-by-Step Methodology
-
Excitation Determination: Set the excitation wavelength (
) to the ligand's absorption maximum. -
Titration: Similar to UV-Vis, titrate Metal Stock into Ligand Solution (10 µM).
-
Recording: Record emission spectra (typically 400–650 nm).
-
Selectivity Screen:
Data Presentation & Troubleshooting
Summary of Expected Optical Properties
| Metal Ion | UV-Vis Effect | Fluorescence Effect | Mechanism |
| Zn(II) | Bathochromic Shift | Strong Enhancement | Rigidification, inhibition of PET |
| Al(III) | Bathochromic Shift | Strong Enhancement | Rigidification |
| Cu(II) | New MLCT Band | Quenching | Paramagnetic/Electron Transfer |
| Fe(III) | Broad Absorption | Quenching | Paramagnetic |
Troubleshooting Guide
-
Precipitation: If the solution becomes cloudy during titration, the complex is likely insoluble in water. Solution: Increase DMSO percentage (up to 20%) or add a surfactant (e.g., 1% Tween-80).
-
pH Drift: Proton release upon chelation can lower pH. Solution: Ensure buffer capacity is sufficient (50 mM HEPES is recommended over PBS for metal assays).
-
Hydrolysis: Schiff bases can hydrolyze in acidic aqueous solution. Solution: Use fresh solutions and verify stability by running a time-course UV scan of the ligand alone.
References
-
BenchChem. (2025).[7][4][5] Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols. Retrieved from
-
Prachayasittikul, V., et al. (2013).[8] 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from
-
Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinoline Schiff Bases as Cu(II) and Zn(II) Chelators. Inorganic Chemistry. Retrieved from
-
Hata, T., et al. (1972).[3] Azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde and their metal chelates. Bulletin of the Chemical Society of Japan.[3] Retrieved from
-
Correia, I., et al. (2012). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Structure and Anticancer Potential. Inorganic Chemistry. Retrieved from
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- 3. US5021567A - 8-hydroxyquinoline chelating agents - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
Application Note: Advanced Molecular Docking Preparation Protocols for Quinoline-Benzaldehyde Ligands
Target Audience: Researchers, computational chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Quinoline-benzaldehyde hybrids and their derivatives (e.g., Schiff bases, hydrazones, and chalcones) represent a highly versatile class of pharmacophores. They are heavily utilized in the development of antimalarial, anticancer, and antibacterial therapeutics[1]. The quinoline core provides a critical hydrogen bond acceptor (and conditionally, a donor) via its nitrogen atom, while the benzaldehyde-derived moiety offers significant conformational flexibility and diverse substitution patterns.
Accurate in silico prediction of their binding poses requires meticulous preparation of both the ligand and the target receptor. Poorly prepared structures—such as ignoring the pKa shift of the quinoline nitrogen within a protein microenvironment—can lead to false-positive docking scores or physically impossible binding poses[2]. This application note details a self-validating, step-by-step protocol for preparing these complex ligands and their corresponding protein targets.
System Workflows and Logical Frameworks
To visualize the overarching methodology and the specific decision-making process for ligand protonation, refer to the diagrams below.
Fig 1. Integrated workflow for quinoline-benzaldehyde molecular docking preparation.
Fig 2. Logical decision tree for quinoline nitrogen protonation state generation.
Step-by-Step Experimental Protocols
Protocol A: Ligand Preparation
Causality Insight: Quinoline-benzaldehyde derivatives often feature imine or hydrazone linkers that exhibit E/Z isomerism. Furthermore, the pKa of an unsubstituted quinoline nitrogen is approximately 4.9. While it remains unprotonated in bulk solvent at pH 7.4, a deeply buried, acidic protein pocket can shift this local pKa, stabilizing the protonated quinolinium form. Generating multiple ionization states is therefore mandatory[3].
-
Import Structures: Import the 2D structures (SMILES or SDF format) of the synthesized quinoline-benzaldehyde ligands into your molecular modeling suite (e.g., Schrödinger Maestro).
-
2D to 3D Conversion: Utilize the LigPrep module to generate 3D coordinates.
-
Ionization and Tautomer Generation: Use the Epik module to generate all possible ionization states and tautomeric forms at a target pH of 7.0 ± 2.0. This ensures both the neutral and protonated states of the quinoline nitrogen are sampled[4].
-
Stereochemistry: Retain specified chiralities. If the benzaldehyde moiety contains undefined chiral centers, generate all relevant stereoisomers.
-
Energy Minimization: Perform energy minimization using the OPLS4 (or MMFF94) force field. This step is critical to relieve steric clashes between the bulky bicyclic quinoline system and the substituted phenyl ring[3].
Protocol B: Protein Preparation
Causality Insight: Crystal structures from the Protein Data Bank (PDB) lack hydrogen atoms and often contain non-physiological protonation states. For quinoline ligands, accurate placement of hydrogen bond donors and acceptors in the active site is the primary driver of binding affinity[2].
-
Structure Retrieval: Download the target protein crystal structure from the PDB.
-
Pre-processing: Assign correct bond orders, add missing hydrogen atoms, and create zero-order bonds to any functional metals present in the active site[4].
-
Solvent Management: Delete bulk water molecules located >5 Å away from the co-crystallized ligand. Retain specific bridging waters if they are known to mediate ligand-protein interactions[4].
-
H-Bond Optimization: Predict the pKa of ionizable amino acid residues (e.g., Asp, Glu, His) using PROPKA at pH 7.0. Reorient hydroxyl and thiol groups to optimize the global hydrogen bond network[4].
-
Restrained Minimization: Perform a restrained energy minimization using the OPLS4 force field, converging heavy atoms to a Root Mean Square Deviation (RMSD) of 0.3 Å[3].
Protocol C: Grid Generation and Self-Validating Docking
Causality Insight: A well-defined grid ensures the docking algorithm focuses its computational effort on the biologically relevant active site. The protocol must be self-validated against empirical data to ensure trustworthiness.
-
Grid Definition: Center the receptor grid box on the native co-crystallized ligand. Set the bounding box size to 15–20 Å per side to accommodate the extended conformation typical of quinoline-benzaldehyde hybrids[2].
-
Docking Execution: Run the molecular docking simulation using Glide (Extra Precision - XP mode) or AutoDock Vina[1].
-
Protocol Validation (Critical Step): Re-dock the native co-crystallized ligand into the prepared grid. Calculate the RMSD between the docked pose and the experimental crystal pose. The preparation protocol is considered validated and trustworthy only if the RMSD is ≤ 2.0 Å.
Quantitative Data Presentation
To standardize the preparation and validation phases, adhere to the quantitative parameters outlined in Table 1.
Table 1: Quantitative Parameters for Docking Preparation and Validation
| Parameter / Metric | Recommended Value / Tool | Mechanistic Rationale |
| Ligand Force Field | OPLS4 / MMFF94 | Accurately models torsional barriers between the quinoline and benzaldehyde rings. |
| Target pH (Ligand) | 7.0 ± 2.0 | Captures both neutral and protonated states of the quinoline nitrogen. |
| Protein H-bond Optimization | PROPKA (pH 7.0) | Resolves ambiguous protonation states of active site Histidine/Aspartate residues. |
| Water Removal | > 5 Å from ligand | Removes bulk solvent noise while preserving critical structural bridging waters. |
| Validation RMSD | ≤ 2.0 Å | Confirms the docking algorithm can reliably reproduce the experimentally observed binding mode. |
References
- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry / NIH PMC.
- Comparative Docking Analysis of 3-Chloroquinoline Derivatives: A Guide for Researchers. BenchChem.
- Novel quinoline–imidazole derivatives as inhibitors of Mycobacterium tuberculosis: an integrated approach combining molecular dynamics and in-vitro studies. Taylor & Francis.
- Focused On In-Silico, Design, Synthesis & Evaluation Of 8-Hydroxyquinoline Based Nucleus Covering Prominent Target PDE4 As Anti-Asthmatic Agent. IJSDR.
- Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers.
Sources
- 1. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]
Troubleshooting & Optimization
solubility issues of quinolin-8-yloxy methyl benzaldehyde in aqueous media
Technical Support Center: Aqueous Solubility Troubleshooting for Quinolin-8-yloxy Methyl Benzaldehyde
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on assay failures involving highly hydrophobic heterocyclic intermediates. Quinolin-8-yloxy methyl benzaldehyde is a critical precursor for Schiff bases, fluorescent sensors, and biologically active molecules[1]. However, researchers routinely lose weeks of data because they assume a compound that forms a clear stock in DMSO will remain soluble when diluted into aqueous buffers like PBS.
This guide is designed to dissect the thermodynamic causality behind these solubility failures and provide you with self-validating, field-proven protocols to keep your compound in solution.
Part 1: The Fundamental Causality of Insolubility
To solve a solubility issue, we must first understand the molecular physics driving it. Quinolin-8-yloxy methyl benzaldehyde consists of a quinoline ring and a benzaldehyde moiety linked by an ether oxygen. Why does it precipitate in water?
-
Thermodynamic Energy Penalty: The molecule is highly lipophilic. In water, the hydrophobic effect drives the planar aromatic surfaces together to minimize their exposed surface area, leading to strong intermolecular
stacking. The energy penalty of disrupting water's hydrogen bond network to accommodate this bulky molecule is too high, so the system minimizes energy by precipitating the compound[2]. -
Lack of Ionizable Solvation: The nitrogen on the quinoline ring is a weak base with a pKa of approximately 4.9. At a physiological pH of 7.4, this nitrogen is entirely deprotonated and neutral. Without a formal charge to engage in strong ion-dipole interactions with water, the molecule relies entirely on weak hydrogen bonding at the ether and aldehyde oxygens, which is insufficient to overcome the crystal lattice energy.
Table 1: Physicochemical Parameters Driving Aqueous Insolubility
| Parameter | Characteristic | Impact on Aqueous Behavior |
| LogP (Estimated) | > 3.5 | Highly hydrophobic; strongly prefers lipid/organic phases over aqueous media. |
| Quinoline pKa | ~4.9 | Remains neutral at pH 7.4; lacks charge-based solvation mechanisms. |
| Structural Planarity | High | Promotes rapid |
| Hydrogen Bonding | H-bond acceptors only | Cannot act as an H-bond donor to water, severely limiting hydration shell formation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: When I dilute my DMSO stock of quinolin-8-yloxy methyl benzaldehyde into PBS (pH 7.4), the solution turns cloudy and my assay signal drops. What is happening? A1: You are experiencing a classic "solvent shift" precipitation. When the DMSO concentration drops below a critical threshold (usually <5% v/v), the solvent can no longer shield the hydrophobic core. The molecules rapidly self-assemble into micro-precipitates. Because these aggregates scatter light and sequester the active molecules, your effective concentration drops to near zero, quenching your assay signal.
Q2: Can I just lower the pH of my buffer to protonate the quinoline nitrogen and force it into solution? A2: I strongly advise against this for biological assays. Because the quinoline nitrogen has a pKa of ~4.9, you would need to drop the pH to ~2.9 to achieve 99% protonation and form a soluble quinolinium salt[2]. A pH of 2.9 is incompatible with most live-cell, enzymatic, or protein-binding assays. Furthermore, the benzaldehyde moiety is highly susceptible to acid-catalyzed hydration or side reactions at such low pH levels.
Q3: What is the most reliable method to keep this compound soluble in biological media without exceeding 1% DMSO?
A3: The most thermodynamically stable approach is host-guest complexation using Hydroxypropyl-
Part 3: Workflows & Visualizations
To help you select the right strategy, follow the decision matrix and mechanistic pathways below.
Workflow for selecting the appropriate aqueous solubilization strategy.
Mechanism of host-guest complexation preventing aqueous aggregation.
Part 4: Validated Experimental Protocols
A protocol is only useful if it proves it worked. The following methodologies are designed as self-validating systems , meaning they include built-in spectrophotometric checks to confirm solubility before you waste precious biological reagents.
Protocol A: Host-Guest Complexation via HP- -CD (Recommended for Assays >10 µM)
Causality: HP-
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in molecular biology grade water. Filter through a 0.22 µm PES membrane. -
Stock Preparation: Dissolve quinolin-8-yloxy methyl benzaldehyde in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
-
Complexation: Pipette 990 µL of the 20% HP-
-CD solution into a microcentrifuge tube. While vortexing the tube at medium speed, add 10 µL of the 10 mM DMSO stock dropwise . (Do not inject the DMSO directly into the bulk liquid without mixing, as local concentration spikes will cause irreversible precipitation). -
Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure thermodynamic equilibrium of the inclusion complex.
-
Self-Validation Check: Transfer 100 µL of the final solution to a microplate and measure the Optical Density at 600 nm (OD600).
-
Pass: OD600 ≤ 0.01 (Solution is a true molecular dispersion).
-
Fail: OD600 > 0.05 (Micro-precipitates have formed; light is scattering. Discard and repeat, ensuring slower dropwise addition).
-
Protocol B: Co-solvent Micellization via Tween-80 (Alternative for Cell Culture)
Causality: Tween-80 is a non-ionic surfactant. By mixing it directly with the DMSO stock before aqueous exposure, the surfactant coats the hydrophobic molecules. Upon addition to water, it spontaneously forms micelles, trapping the quinoline derivative in the hydrophobic core.
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 20 mM.
-
Surfactant Priming: In a new tube, mix 10 µL of the 20 mM DMSO stock with 10 µL of 100% Tween-80. Pipette vigorously for 60 seconds. Crucial Step: The compound must interact with the surfactant in the absence of water.
-
Aqueous Dispersion: Slowly add 980 µL of pre-warmed (37°C) PBS (pH 7.4) to the DMSO/Tween-80 mixture while vortexing continuously.
-
Self-Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, micellization failed. If no pellet is present, the compound is successfully suspended in micelles and ready for dilution into your cell culture media.
References
-
[2] Title: Quinoline - Wikipedia Source: Wikipedia URL: [Link]
-
[1] Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]
-
Title: Synthesis, biological evaluation and Structure Activity Relationships (SARs) study of 8-(substituted)aryloxycaffeine Source: Arabian Journal of Chemistry URL:[Link]
Sources
Technical Support: Removal of Unreacted 8-Hydroxyquinoline (8-HQ) from Ether Synthesis Products
This is a Technical Support Guide designed for researchers and process chemists. It prioritizes the specific chemical properties of 8-hydroxyquinoline (8-HQ) to ensure efficient purification.
Applicable Protocols: Williamson Ether Synthesis, Mitsunobu Reaction, SNAr couplings involving 8-HQ.[1] Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Core Problem Analysis
Removing unreacted 8-hydroxyquinoline (8-HQ) is chemically deceptive because of its amphoteric nature .[1] Unlike standard phenols, 8-HQ possesses both a basic pyridine nitrogen (
Common Failure Mode:
Many researchers habitually use an acid wash (
-
Reason: Both your product (8-alkoxyquinoline) and the impurity (8-HQ) will protonate at the quinoline nitrogen, rendering both water-soluble.[1] You will lose your product to the aqueous waste.[1]
The Solution:
You must exploit the phenolic acidity of the unreacted 8-HQ. By raising the pH
Primary Protocol: pH-Switch Extraction
The most robust method for standard, base-stable ethers.
Reagents Required[2][3][4][5][6][7][8]
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Base Wash: 2M NaOH (Sodium Hydroxide) or 10% KOH.[1]
-
Brine: Saturated NaCl solution.[1]
-
Drying Agent: Anhydrous
or .[1]
Step-by-Step Workflow
-
Dilution: Dilute the crude reaction mixture with your chosen organic solvent (DCM is preferred for solubility).
-
The "Switch" (Critical Step): Wash the organic phase 3 times with 2M NaOH (Ratio 1:1 v/v).[1]
-
Trace Removal: Wash the organic layer once with water, then once with brine.[1]
-
Drying: Dry over
, filter, and concentrate.
Data: Solubility Logic Table
| Species | State at pH 2 (Acid) | State at pH 7 (Neutral) | State at pH 12 (Base) |
| 8-HQ (Impurity) | Cationic ( | Neutral Zwitterion (Organic/Partial Water) | Anionic ( |
| Product (Ether) | Cationic ( | Neutral (Organic Soluble) | Neutral (Organic Soluble) |
Senior Scientist Note: If your product contains other hydrolyzable groups (esters, labile amides), avoid 2M NaOH.[1] Use 10%
and perform more washes (5-6 times), as the lower basicity requires more equilibrium stages to fully remove 8-HQ.[1]
Secondary Protocol: Metal Scavenging (The "Green" Issue)
Use this if your product retains a persistent green/black color after extraction.
8-HQ is a potent chelator.[1][3][4] Trace amounts can bind metal ions (Fe, Cu, Zn) from silica gel or spatulas, forming intensely colored complexes that persist in the organic phase.
The EDTA Wash
-
Prepare a 0.1 M EDTA (disodium salt) aqueous solution.[1] Adjust pH to ~8-9 with NaOH.
-
Wash the organic product layer with this solution twice.[1]
-
Observation: The EDTA competes for the metal ions.[1] If the color transfers to the aqueous layer, the "impurity" was likely a metal chelate, not bulk 8-HQ.
Validation: The Ferric Chloride Test
Do not assume purity.[1] Prove it.
Before evaporating your solvent, perform this qualitative spot test to confirm the absence of phenolic 8-HQ.
Protocol:
-
Take 1 mL of your washed organic phase in a vial.[1]
-
Add 1 mL of Ethanol.
-
Add 2-3 drops of 1%
(aqueous or ethanolic) .
Interpretation:
-
No Color Change (Yellowish): Clean. Proceed to evaporation.[1][2]
-
Green / Black / Violet: Phenolic -OH is present.[1] 8-HQ is still there.[1] Repeat NaOH wash.
Decision Logic & Workflow Visualization
Caption: Logical workflow for separating 8-HQ based on product stability and phase solubility.
Troubleshooting & FAQs
Q: I used NaOH wash, but my product still streaks on the TLC plate.
A: 8-HQ residues might not be the issue. Quinoline ethers are basic (
-
Fix: Pre-treat your TLC plate or column with 1-2% Triethylamine (TEA) in the eluent.[1] This neutralizes the silica acidity and sharpens the spot.
Q: Can I use sublimation to remove 8-HQ?
A: Yes, but with caution. 8-HQ sublimes at relatively low temperatures (
-
When to use: If your product is a solid with a high melting point (
) and is base-sensitive.[1] -
Risk: If your product has a similar vapor pressure, you will co-sublime the product.[1]
Q: My product turned bright green during the workup.
A: You likely have trace Iron (Fe) or Copper (Cu) contamination. 8-HQ forms an intensely colored complex with
-
Fix: Do not panic. The amount of impurity is likely microscopic (ppm level).[1] Use the EDTA Wash described in Section 3 to sequester the metal ions.
Q: Why not use column chromatography immediately? A: You can, but 8-HQ is difficult to separate from quinoline ethers on silica because their polarities are similar (both have the quinoline core).[1] Removing the bulk 8-HQ via extraction (Method 2) before chromatography will significantly simplify your purification and prevent band overlapping.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid/base extraction principles of phenols and amines).
-
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.[1] Journal of the Chemical Society, 1294-1304.[1] (Source for pKa values of 8-hydroxyquinoline:
, ).[1] -
Sigma-Aldrich (Merck). Technical Bulletin: TLC Stains and Visualization.[1] (Reference for Ferric Chloride stain specificity for phenols).
Sources
Technical Support Center: Optimizing Reaction Temperature for Quinoline-Benzyl Ether Formation
Welcome to the Technical Support Center for optimizing the synthesis of quinoline-benzyl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their experimental outcomes for this important reaction. Here, we will explore common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format.
Introduction to Quinoline-Benzyl Ether Synthesis
The formation of quinoline-benzyl ethers, a crucial transformation in medicinal chemistry and materials science, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyquinoline to form a quinolinoxide nucleophile, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a benzyl halide.[1][2][3] The benzyl group serves as a common protective group for hydroxyl functionalities due to its stability across a range of reaction conditions and its ease of removal via mild hydrogenolysis.[2]
While the reaction appears straightforward, achieving high yields and purity can be challenging. Temperature is a critical parameter that significantly influences reaction rate, yield, and the formation of unwanted byproducts. This guide will focus on troubleshooting issues related to reaction temperature and other key variables.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What is the most likely cause related to temperature?
A1: Low yield in quinoline-benzyl ether synthesis is a common problem that can often be traced back to suboptimal reaction temperatures. Temperature plays a dual role in this reaction: it must be high enough to overcome the activation energy for the desired SN2 reaction but not so high as to favor side reactions.[4][5]
A typical temperature range for Williamson ether synthesis is between 50 and 100 °C.[6] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used.
Troubleshooting Steps:
-
Establish a Baseline: If you are starting with a new system, begin with a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Incremental Temperature Increase: If the reaction is sluggish, gradually increase the temperature in 10°C increments. Be aware that excessively high temperatures can lead to the decomposition of reactants or products.[7][8]
-
Consider Reactant Volatility: If using a low-boiling benzyl halide like benzyl chloride, high temperatures can cause it to evaporate from the reaction mixture, leading to a stoichiometric imbalance and reduced yield.[9]
Q2: I am observing significant byproduct formation. How does temperature influence this, and what are the common side products?
A2: Temperature is a major determinant of reaction selectivity. Elevated temperatures can promote undesirable side reactions, leading to a complex product mixture and difficult purification.[5] The most common side products in this synthesis are:
-
Elimination (E2) Products: While less common with primary benzyl halides, at high temperatures, the quinolinoxide can act as a base, leading to the formation of an alkene from the benzyl halide. This is more pronounced with secondary or tertiary alkyl halides.[6][9]
-
C-Alkylation Products: The quinolinoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or a carbon atom on the quinoline ring (C-alkylation).[3][9] While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions, including higher temperatures.
-
N-Alkylation Products: In some quinolinol isomers, N-alkylation can compete with the desired O-alkylation.[10] The ratio of N- to O-alkylation can be influenced by factors such as the solvent, base, and temperature.
-
Hydrolysis Products: If there is residual moisture in the reaction, the benzyl halide can be hydrolyzed to benzyl alcohol, especially at higher temperatures.[9]
To minimize side reactions:
-
Lower the Reaction Temperature: This is often the most effective way to improve selectivity for the desired O-alkylation product.[5]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis.[4]
-
Optimize Your Base: Use a strong, non-nucleophilic base to ensure complete and rapid deprotonation of the hydroxyquinoline. Sodium hydride (NaH) is a common and effective choice.[5][11]
Q3: What is the optimal temperature range for the synthesis of quinoline-benzyl ethers?
A3: While there is no single "optimal" temperature, a general range of 50-100°C is a good starting point for most Williamson ether syntheses.[1][6] However, the ideal temperature is a function of several variables, as summarized in the table below.
| Factor | Influence on Optimal Temperature | Rationale |
| Benzyl Halide Reactivity | More reactive halides (I > Br > Cl) may allow for lower reaction temperatures. | The C-X bond is weaker and more easily broken.[12] |
| Steric Hindrance | More sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate. | Steric bulk can slow down the SN2 reaction.[13] |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred and can facilitate the reaction at lower temperatures. | These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[4][13] |
| Base Strength | A stronger base ensures more complete deprotonation, potentially allowing for lower reaction temperatures. | Incomplete deprotonation is a common cause of low yields.[9] |
Experimental Protocol: Temperature Screening
To experimentally determine the optimal temperature for your specific system, a parallel screening approach is recommended.
-
Setup: Prepare multiple identical reaction vials.
-
Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or HPLC.
-
Analysis: After a set time (e.g., 4-6 hours), quench the reactions and analyze the crude product mixtures to determine the yield of the desired ether and the prevalence of byproducts at each temperature.[5]
Q4: Can a phase-transfer catalyst (PTC) help in optimizing the reaction temperature?
A4: Yes, a phase-transfer catalyst can be highly effective in optimizing the reaction conditions, often allowing for lower reaction temperatures and improved yields.[14][15]
In the quinoline-benzyl ether synthesis, the quinolinoxide salt may have limited solubility in the organic solvent where the benzyl halide is dissolved. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the quinolinoxide anion from the solid or aqueous phase into the organic phase, where it can react with the benzyl halide.[15] This increased proximity of the reactants can significantly accelerate the reaction rate, often allowing for the use of milder conditions, including lower temperatures.[16]
Benefits of using a PTC:
-
Milder Reaction Conditions: Lower temperatures can be employed, which helps to minimize side reactions.[15]
-
Increased Reaction Rates: The reaction can proceed faster, reducing the overall reaction time.[16]
-
Use of Weaker Bases: In some cases, PTCs allow for the use of less hazardous and more economical bases like potassium carbonate.[3]
Visualizing the Process
To better understand the reaction and potential pitfalls, the following diagrams illustrate the core reaction pathway and a troubleshooting workflow.
Caption: General workflow for quinoline-benzyl ether synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (2025). Troubleshooting low yields in solvent-free allyl ether synthesis.
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis of 2-Ethoxypentane.
- Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. (2025, August 22).
- BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones. Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Phase-Transfer Catalysis.
- Nadaraj, V., & Selvi, S. T. (2009). Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst. Orient J Chem, 25(3).
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Portal. Benzyl Ethers.
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
- BenchChem. Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Kinetic Resolution of Axially Chiral 5- or 8‑Substituted Quinolines via Asymmetric Transfer Hydrogenation. (2016, August 12).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Paul, T., Karjee, P., & Barman, M. (2023, October 23). Site-Selective C8-Alkylation of Quinolines with Cyclopropanols: Merging C–H/C–C Bond Activation. Organic Letters.
- Google Patents. Etherification process.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI.
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
- BenchChem. Stability issues of 2-(2-Aminoethoxy)quinoline in different solvents.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
- YouTube. (2024, September 05). “Etherification so easy even a middle schooler can do it!”.
- Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014, November 07).
- ResearchGate. optimized reaction condition for quinoline synthesis using the...
- Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 591-594.
- Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
- BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
- Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. (2025, August 06).
- YouTube. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry.
- Xu, L., Wang, X., Yang, D., Yang, X., & Wang, D. (2025, January 02). Direct C3-H Alkylation and Alkenylation of Quinolines with Enones. Angewandte Chemie International Edition, 64(1).
- Chemra. Etherification.
- Organic Chemistry Portal. Synthesis of quinolines.
- ResearchGate. (2019, November 28). Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations.
- JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- Semantic Scholar. Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst.
- Organic Chemistry Portal. Benzylic substitution, benzylation.
- PMC. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
- PMC. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. phasetransfer.com [phasetransfer.com]
troubleshooting low purity in quinoline benzaldehyde derivatives
Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers, scientists, and drug development professionals experiencing low purity yields during the synthesis and isolation of quinoline benzaldehyde derivatives.
Diagnostic Workflow: Resolving Low Purity Profiles
Use the following diagnostic decision tree to identify the root cause of your purity issues based on analytical feedback.
Diagnostic workflow for troubleshooting low purity in quinoline benzaldehyde synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I seeing multiple formylated products (over-formylation) during the Vilsmeier-Haack synthesis of hydroxyquinoline-carbaldehydes? Causality & Solution: Activating groups (such as -OH or -NMe₂ on the phenyl ring) donate lone-pair electron density into the π system of the quinoline. This significantly increases the nucleophilicity at both the C5 and C7 positions via an Electrophilic Aromatic Substitution (SEAr) mechanism[1]. Because the Vilsmeier-Haack and Duff reactions generate highly reactive electrophiles that do not strongly deactivate the phenol ring after the first substitution, double formylation (e.g., yielding 5,7-dicarbaldehyde derivatives) is a common side reaction[1]. Actionable Fix: To achieve monoselectivity, strictly control the equivalents of the Vilsmeier reagent (POCl₃/DMF) to 1.0 - 1.1 eq and lower the reaction temperature. Alternatively, switch to the Reimer-Tiemann method, which often exhibits higher regioselectivity due to the steric bulk of the intermediate dichlorocarbene[1].
Q2: My Vilsmeier-Haack reaction yields a stubborn emulsion during aqueous workup, and the isolated purity is <70%. How can I fix this? Causality & Solution: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an intermediate iminium salt. This salt requires precise aqueous hydrolysis to release the formyl group. Quinolines possess a basic nitrogen atom; if the workup is too acidic, the quinoline remains protonated and highly water-soluble, leading to poor organic extraction. If the quench is too harsh or rapid, localized heating causes polymerization. Actionable Fix: Hydrolysis must be driven by a buffered neutralization. Pour the reaction mixture over crushed ice containing sodium acetate (NaOAc) or neutralize slowly with saturated sodium carbonate (Na₂CO₃) until the pH reaches exactly 7–8[2],[3]. This specific pH ensures complete hydrolysis of the iminium intermediate while converting the quinoline back to its free-base form, eliminating emulsions and maximizing extraction efficiency into ethyl acetate[2].
Q3: I am losing product on the silica column, and the fractions show severe streaking. How do I purify basic quinoline benzaldehydes? Causality & Solution: The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol (-SiOH) groups present on standard normal-phase silica gel. This acid-base interaction causes the compound to drag or "streak" down the column, leading to co-elution with impurities and artificially lowering isolated purity. Actionable Fix: Deactivate the silica gel by adding 1–2% Triethylamine (Et₃N) to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% Et₃N). The Et₃N competitively binds to the acidic silanol sites, allowing the quinoline benzaldehyde to elute as a tight, high-purity band.
Q4: My isolated quinoline carbaldehyde degrades over time on the bench, showing a new polar spot on TLC. Causality & Solution: Benzaldehyde derivatives are notoriously prone to auto-oxidation when exposed to atmospheric oxygen and light, converting the aldehyde (-CHO) into a carboxylic acid (-COOH) via a radical mechanism. Furthermore, if any primary amines are present as impurities, Schiff bases will form spontaneously[1]. Actionable Fix: Always store purified quinoline benzaldehydes in amber vials, purged with inert gas (Argon or Nitrogen), and keep them at -20 °C.
Quantitative Data: Comparative Formylation Methods
To aid in experimental design, the following table summarizes the quantitative parameters and expected purity profiles for common quinoline formylation strategies[1],[2].
| Formylation Method | Reagents | Optimal Temp | Regioselectivity | Expected Crude Purity | Common Impurities |
| Vilsmeier-Haack | POCl₃, DMF | 80–90 °C | High (C4, C5, C7) | 75–85% | Over-formylated products, unhydrolyzed iminium salts |
| Reimer-Tiemann | CHCl₃, NaOH/H₂O | 70 °C | Ortho to -OH group | 60–70% | Unreacted starting material, polymeric tars |
| Duff Reaction | HMTA, TFA / AcOH | 90–130 °C | Ortho/Para to -OH | 65–80% | Schiff bases, double formylation products |
| Organolithium | n-BuLi, DMF | -78 °C | Halogen-dependent | >90% | Debrominated quinoline (protonation side-reaction) |
Experimental Protocols: Self-Validating Vilsmeier-Haack Formylation
The following step-by-step methodology is engineered to prevent the most common purity failures in quinoline formylation[2],[3].
Materials Required:
-
Quinoline substrate (e.g., 8-hydroxyquinoline or acetanilide derivative)
-
Phosphorus oxychloride (POCl₃) - Freshly distilled
-
Dimethylformamide (DMF) - Anhydrous
-
Sodium Acetate (NaOAc) or Saturated Na₂CO₃
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Vilsmeier Reagent Generation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 30 minutes with vigorous stirring[2].
-
Validation Check: The solution should turn pale yellow to light orange, indicating the successful formation of the chloroiminium ion (Vilsmeier active species).
-
-
Substrate Addition: Dissolve the quinoline substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this dropwise to the freshly prepared Vilsmeier reagent at 0 °C to prevent exothermic polymerization[2].
-
Reaction Heating: Gradually warm the reaction mixture to room temperature, then heat to 80–90 °C for 4–6 hours[2],[3]. Monitor via TLC (quench a micro-aliquot in saturated NaHCO₃ before spotting).
-
Controlled Hydrolysis (Critical Step): Cool the reaction mixture to 0 °C. Pour the mixture slowly over crushed ice containing an excess of sodium acetate (NaOAc)[3]. Alternatively, neutralize the acidic solution with saturated Na₂CO₃ until the aqueous phase reaches exactly pH 7.5[2].
-
Validation Check: A solid precipitate or a distinct phase separation should occur without the formation of a milky emulsion. The absence of an emulsion confirms the iminium salt has fully hydrolyzed to the aldehyde and the quinoline is in its free-base form.
-
-
Extraction & Washing: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography using a mobile phase of Hexanes/EtOAc containing 1% Et₃N to prevent streaking. Recrystallize the final product from ethyl acetate if necessary[2],[3].
References
-
Wantulok, J., Szala, M., Quinto, A., Nycz, J. E., Giannarelli, S., Sokolová, R., Książek, M., & Kusz, J. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053.[Link]
-
Thieme Chemistry. (2005). Product Class 3: Quinolines. Science of Synthesis.[Link]
Sources
overcoming steric hindrance in 8-position quinoline substitution
Topic: Overcoming Steric Hindrance in 8-Position Quinoline Substitution
Status: Operational Ticket Priority: High (Regioselectivity Challenges) Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit
Executive Summary: The "Peri-Position" Paradox
Welcome to the Quinoline Functionalization Support Center. You are likely here because your standard electrophilic aromatic substitutions (EAS) or cross-couplings are failing to functionalize the 8-position, or you are seeing exclusive selectivity for the C2 or C5 positions.
The Technical Barrier: The 8-position of quinoline presents a unique "Peri-Position Paradox":
-
Steric Clash: It is peri- to the ring nitrogen (N1), creating significant steric strain for incoming electrophiles or metal catalysts.
-
Electronic Deactivation: While C8 is electron-rich compared to C2/C4, the adjacent nitrogen lone pair often sequesters Lewis acidic catalysts, shutting down reactivity or directing it elsewhere (C5).
-
The "Ortho-Effect": In transition metal catalysis, the formation of a 4-membered metallacycle at C8 is kinetically disfavored compared to the 5-membered metallacycle formed at C2 (via N-oxide activation) or C10 (via C-H activation).
This guide provides the C-H Activation via N-Oxides protocol (the most reliable modern solution) and a Sterically-Demanding Cross-Coupling protocol.
Primary Protocol: C8-Selective C-H Arylation (The N-Oxide Route)
Methodology: Direct C-H activation using the N-oxide moiety as a transient directing group.[1][2][3] Why this works: The N-oxide oxygen coordinates to the metal center (Pd or Rh), positioning the catalyst perfectly to activate the C8-H bond via a 5-membered metallacycle intermediate, overcoming the peri-steric strain.
Step-by-Step Workflow
Reagents:
-
Coupling Partner: Aryl Iodide (1.5 – 2.0 equiv)
-
Ligand: NONE (Crucial: Phosphines kill C8 selectivity)
-
Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (promotes C-H cleavage)
-
Solvent: Acetic Acid (AcOH) or AcOH/Dioxane mix (0.2 M)
-
Conditions: 110 °C, sealed tube, 12–24 h.
Protocol:
-
Pre-complexation (Optional but recommended): Dissolve Quinoline N-oxide and Pd(OAc)₂ in AcOH. Stir at RT for 10 mins. Note: This allows the N-O---Pd coordination to establish before the aryl iodide interferes.
-
Addition: Add the Aryl Iodide and Ag₂CO₃. Seal the vessel under Argon.
-
Heating: Heat to 110 °C. Warning: Do not overheat (>130 °C) as deoxygenation of the N-oxide can occur, leading to non-selective background reactions.
-
Workup: Cool to RT. Filter through Celite to remove AgI salts. Neutralize with sat. NaHCO₃ (careful: foaming). Extract with EtOAc.[2][4][6]
-
Deoxygenation (Post-functionalization): To restore the quinoline, treat the purified product with PCl₃ or Zn/AcOH to remove the N-oxide.
Data: Ligand & Solvent Effects on Selectivity
| Variable Changed | Resulting Selectivity (C8 : C2) | Mechanistic Explanation |
| Ligand-Free (Pd(OAc)₂) | > 20 : 1 (C8 Major) | N-oxide coordinates Pd; directs to C8. |
| With PPh₃ or XPhos | 1 : > 20 (C2 Major) | Phosphine binds Pd stronger than N-oxide; reaction proceeds via CMD pathway at most acidic proton (C2). |
| Solvent: Toluene | Low Yield / Mixed | Non-polar solvents fail to stabilize the polar transition state of the C-H cleavage. |
| Solvent: AcOH | High Yield / C8 Selective | Acts as a ligand/solvent; facilitates proton transfer during C-H activation. |
Secondary Protocol: Cross-Coupling on 8-Haloquinolines
Methodology: Suzuki-Miyaura coupling on pre-functionalized 8-bromoquinoline. The Issue: Oxidative addition is slow due to electron density from N1; Reductive elimination is difficult due to steric bulk.
The Solution: Use "Next-Generation" Buchwald Pre-catalysts.
Protocol:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos or RuPhos (4 mol%).
-
Why: SPhos provides extreme steric bulk to force reductive elimination, while being electron-rich enough to facilitate oxidative addition.
-
-
Base: K₃PO₄ (3.0 equiv). Note: Anhydrous conditions are often better for hindered substrates.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).
-
Temp: 100 °C.
Visualizing the Mechanism (The Selectivity Switch)
The following diagram illustrates why adding a phosphine ligand flips the selectivity from the desired C8 to the undesired C2.
Figure 1: Mechanistic divergence in Pd-catalyzed quinoline N-oxide functionalization. The presence of strong ligands inhibits the necessary coordination for C8 activation.
Troubleshooting & FAQs
Q1: I am getting a mixture of C8 and C2 products. How do I shift it to C8?
-
Diagnosis: You likely have trace ligands in your system, or your solvent is not acidic enough.
-
Fix:
-
Ensure you are using Ligand-Free Pd(OAc)₂. Do not use Pd(PPh₃)₄.
-
Switch solvent to pure Acetic Acid . The proton transfer in AcOH is critical for the C8 metallacycle stability.
-
Lower the temperature to 90 °C. C2 activation (CMD pathway) often has a higher activation energy barrier than the directed C8 activation; lower heat favors the kinetic C8 product.
-
Q2: The reaction turns black and yields are <20%.
-
Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before the cycle completes.
-
Fix:
-
Add Silver: Ensure you are using Ag₂CO₃. Silver acts as a halide scavenger (recycling the Pd) and keeps the Pd cationic/active.
-
Oxidant: If doing oxidative coupling (C-H/C-H), add a stronger oxidant like Cu(OAc)₂ or air.
-
Concentration: Dilute the reaction. High concentration promotes Pd aggregation.
-
Q3: Can I use Minisci radical alkylation for the 8-position?
-
Short Answer: No.
-
Reasoning: Minisci reactions rely on nucleophilic radical attack on the protonated heterocycle.[7] The LUMO coefficients are highest at C2 and C4. Radical attack at C8 is negligible unless C2 and C4 are already blocked. Even then, yields are poor due to steric clash with the N-H+ moiety. Stick to the N-oxide C-H activation method.[3][8]
Q4: I need to install an alkyl group, not an aryl group.
-
Protocol Shift: Use Rh(III) catalysis instead of Pd(II).
-
System: [Cp*RhCl₂]₂ (2.5 mol%) + AgSbF₆ (10 mol%).[2]
-
Coupling Partner: Acrylates (for hydroalkylation) or Diazocarbonyls.
-
Mechanism: Rh(III) forms a stable cationic metallacycle with the N-oxide that readily inserts alkenes/carbenes at C8.
References
-
Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., Ateşin, T. A., & Chavez, G. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167–175. Link
-
Hwang, H., Kim, J., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone.[1][2][3][8] Journal of the American Chemical Society, 136(30), 10700–10705. Link
-
BenchChem Technical Support. (2025). Catalytic Methods for the Functionalization of the Quinoline Ring: Application Notes and Protocols. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
separation of O-alkylated vs N-alkylated quinoline isomers
Here is the technical support guide for the separation and identification of O-alkylated vs. N-alkylated quinoline isomers.
Topic: Separation, Identification, and Control of O- vs. N-Alkylated Quinolines Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary: The Ambident Nucleophile Challenge
In the alkylation of 4-hydroxyquinolines (or 4-quinolones), the substrate acts as an ambident nucleophile. The reaction outcome is a competition between the Nitrogen (N-alkylation) , yielding a 4-quinolone (cyclic amide), and the Oxygen (O-alkylation) , yielding a 4-alkoxyquinoline (ether).
-
N-Isomer: Thermodynamically stable, higher polarity, amide character.
-
O-Isomer: Kinetically favored (under specific conditions), lower polarity, basic pyridine character.
This guide provides the protocols to distinguish these isomers (Module 1), separate them (Module 2), and control their formation (Module 3).
Module 1: Diagnostic Triage (Identification)
How do I definitively identify which isomer I have?
NMR Decision Matrix
The most reliable method for distinction is 13C NMR and 2D HMBC , as proton shifts can be ambiguous depending on the alkyl chain.
| Feature | N-Alkylated (4-Quinolone) | O-Alkylated (4-Alkoxyquinoline) | Mechanistic Reason |
| C-4 Shift (13C) | ~175 - 178 ppm | ~160 - 163 ppm | Carbonyl (C=O) vs. Imine-Ether (C=N / C-O) |
| Alkyl C Shift (13C) | ~45 - 55 ppm (N-CH | ~55 - 70 ppm (O-CH | Oxygen is more electronegative, deshielding the carbon more. |
| H-2 Proton | Often Downfield (Deshielded) | Upfield relative to N-isomer | N-alkylation creates a cationic-like / electron-poor ring system. |
| HMBC Correlation | Alkyl protons correlate to C=O (~177 ppm) | Alkyl protons correlate to C-O (~162 ppm) | Direct connectivity verification. |
Diagnostic Workflow Diagram
Figure 1: NMR logic flow for distinguishing quinolone (N-alkyl) from alkoxyquinoline (O-alkyl).
Module 2: Separation Protocols
My reaction gave a mixture. How do I separate them?
Method A: pH-Controlled Extraction (The "Magic Bullet")
This is the most efficient non-chromatographic method. It exploits the massive basicity difference between the isomers.
-
The Science:
-
O-Alkyl Isomer: Retains the aromatic pyridine ring. The nitrogen is basic (pKa ~ 6.4). It will protonate and dissolve in mild aqueous acid.
-
N-Alkyl Isomer: Is a vinylogous amide. The nitrogen lone pair is delocalized into the carbonyl. It is essentially neutral (pKa < 1). It will not protonate in mild acid and remains in the organic layer.
-
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash the organic layer with 10% Aqueous Citric Acid or 1M HCl (pH ~2-3).
-
Caution: Do not use concentrated strong acid, or you might protonate the amide oxygen of the N-isomer.
-
-
Separate Layers:
-
Organic Layer: Contains the N-Alkylated isomer (Neutral). -> Dry, Filter, Evaporate.
-
Aqueous Layer: Contains the O-Alkylated isomer (Protonated salt).
-
-
Recover O-Isomer: Basify the aqueous layer with NaHCO
(pH ~8) and extract back into EtOAc.
Method B: Chromatography (HPLC / Flash)
If extraction is insufficient, use chromatography.
-
Stationary Phase: C18 (Reverse Phase) or Silica (Normal Phase).
-
Elution Order:
-
Reverse Phase (C18): N-alkyl (More Polar/Amide) elutes FIRST . O-alkyl (Less Polar/Ether) elutes LATER .
-
Normal Phase (Silica): O-alkyl (Less Polar) elutes FIRST (Higher Rf). N-alkyl (More Polar) elutes LATER (Lower Rf).
-
Recommended HPLC Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid .[1]
-
Note: Acidic buffer is crucial to prevent peak tailing of the basic O-alkyl isomer.
-
Separation Workflow Diagram
Figure 2: Liquid-Liquid Extraction protocol based on pKa differences.
Module 3: Synthesis Optimization (Prevention)
How do I stop the mixture from forming in the first place?
Regioselectivity is governed by HSAB (Hard-Soft Acid-Base) Theory and solvent effects.
Reagent Selection Guide
| Desired Isomer | N-Alkylated (Thermodynamic) | O-Alkylated (Kinetic/Coordination) |
| Base | Alkali Carbonates (K | Silver Salts (Ag |
| Solvent | Polar Aprotic (DMF, DMSO ) | Non-polar / Non-coordinating (Benzene, Toluene, DCM ) |
| Mechanism | Solvent-separated ion pair exposes the softer N-nucleophile. | Ag |
| Temperature | High (>80°C) | Low to Moderate (Room Temp - 50°C) |
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Too much N-alkyl (when O-alkyl is desired) | Solvent is too polar (e.g., DMF). | Switch to Toluene or DCM. Use Ag |
| Too much O-alkyl (when N-alkyl is desired) | Reaction stopped too early (Kinetic control). | Increase temperature and reaction time to reach thermodynamic equilibrium. Use DMF. |
| Low Yield / No Reaction | Steric hindrance at Nitrogen. | N-alkylation is sensitive to sterics at the 8-position. If R-group is bulky, O-alkylation dominates. |
Frequently Asked Questions (FAQ)
Q: Can I distinguish the isomers using Mass Spec (LC-MS)? A: Generally, no . They are constitutional isomers with identical molecular weights. While fragmentation patterns (MS/MS) might differ (O-alkyls often lose the alkyl chain as an alkene more easily via McLafferty rearrangement), this is not robust. Rely on NMR or Retention Time.
Q: Why does my O-alkyl isomer convert to the N-alkyl isomer upon heating? A: This is the Chapman Rearrangement (or similar thermal isomerization). The N-alkyl quinolone is the thermodynamic sink. Avoid high temperatures (>150°C) during workup or distillation of the O-alkyl ether.
Q: I used Ag2CO3 but still got some N-alkylation. Why? A: Silver salts are light-sensitive and can degrade. Ensure your silver reagent is fresh and the reaction is kept in the dark. Also, trace moisture in the solvent can disrupt the coordination mechanism; use anhydrous toluene.
References
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
- Source: Bioorganic & Medicinal Chemistry Letters (2013).
- Context: Defines the specific NMR shifts for N vs O distinction.
-
URL:[Link]
-
Differential characterization using readily accessible NMR experiments of novel N- and O-alkyl
- Source: European Journal of Medicinal Chemistry (2017).
- Context: Detailed HMBC/HSQC protocols for quinoline isomers.
-
URL:[Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H).
- Source: NIH / PubMed Central.
- Context: Discusses the use of Silver salts vs. Alkali salts for regioselectivity.
-
URL:[Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols.
- Source: ResearchG
- Context: Explores solvent and steric effects on the N/O r
-
URL:[Link]
Sources
Validation & Comparative
1H NMR chemical shifts of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
An In-Depth Comparative Guide to the ¹H NMR Chemical Shifts of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
As a Senior Application Scientist, this guide provides a detailed analysis of the ¹H NMR spectrum of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document presents a comprehensive prediction and comparative analysis based on empirical data from structurally related compounds and foundational NMR principles. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.
Introduction: The Role of ¹H NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into the molecular structure of a compound. For a novel or complex molecule like 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde, ¹H NMR serves as a primary method for structural confirmation. Each proton in the molecule resides in a unique electronic environment, causing it to resonate at a characteristic frequency, or chemical shift (δ), in the NMR spectrum. By analyzing these shifts, their multiplicities (splitting patterns), and their integration values, we can piece together the molecular puzzle.
This guide deconstructs the expected ¹H NMR spectrum of the title compound by comparing its constituent fragments to well-characterized molecules. This approach not only allows for a reliable prediction of the spectrum but also illustrates the fundamental principles of substituent effects in NMR spectroscopy.
Molecular Structure and Proton Environments
To begin our analysis, we must first identify the distinct proton environments within 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. The structure, shown below, is numbered to facilitate discussion of the specific protons.
Diagram: Annotated Structure of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Caption: Labeled proton environments in the target molecule.
Predicted ¹H NMR Chemical Shifts and Comparative Analysis
The following table summarizes the predicted ¹H NMR data for 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. The predictions are derived from a comparative analysis of experimental data for vanillin, 4-methoxybenzaldehyde, and 8-hydroxyquinoline.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Description & Comparative Rationale |
| H (a) | ~9.8 - 9.9 | Singlet (s) | Aldehyde Proton. In 4-methoxybenzaldehyde, this proton appears around δ 9.73-9.87 ppm.[1][2] Vanillin, a closer analogue with an ortho-substituent to the aldehyde, shows this proton at δ 9.8 ppm.[3] The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.[4][5] |
| H₂ (b) | ~5.2 - 5.4 | Singlet (s) | Benzylic Protons. These methylene protons (-CH₂-O-) are in a benzylic position and adjacent to an ether oxygen. This environment typically falls in the δ 4.5-5.5 ppm range. The electron-withdrawing nature of the quinoline ring through the ether linkage will deshield these protons, placing them in the higher end of this range. |
| H₃ (c) | ~3.9 - 4.0 | Singlet (s) | Methoxy Protons. In 4-methoxybenzaldehyde and vanillin, the methoxy protons (-OCH₃) consistently appear as a singlet around δ 3.7-3.9 ppm.[2][6] The electronic environment is very similar in the target molecule, leading to a comparable predicted shift. |
| H (f) | ~7.8 - 7.9 | Doublet (d) or Doublet of Doublets (dd) | Aromatic Proton (H-2). This proton is ortho to the aldehyde group, which is strongly electron-withdrawing. In substituted benzaldehydes, protons ortho to the formyl group are typically the most downfield, often appearing around δ 7.8 ppm.[7] |
| H (d, e) | ~7.0 - 7.5 | Multiplet (m) | Aromatic Protons (H-5, H-6). These protons on the benzaldehyde ring are less influenced by the aldehyde group compared to H-2. Their chemical shifts are expected to be in the typical aromatic region, similar to those in 4-methoxybenzaldehyde (δ 6.8-7.7 ppm) and vanillin (δ 6.9-7.4 ppm).[2][8] |
| H (j) | ~8.8 - 9.0 | Doublet of Doublets (dd) | Quinoline Proton (H-2'). In 8-hydroxyquinoline, the H-2 proton is significantly deshielded by the adjacent nitrogen atom and appears far downfield at δ ~8.7-8.9 ppm.[9][10] This environment remains largely unchanged, predicting a similar downfield shift. |
| H (l) | ~8.1 - 8.3 | Doublet of Doublets (dd) | Quinoline Proton (H-4'). Also deshielded by the heterocyclic ring system, the H-4 proton in 8-hydroxyquinoline is found at δ ~8.1-8.3 ppm.[9] A similar value is expected here. |
| H (g,h,i,k) | ~7.2 - 7.6 | Multiplet (m) | Remaining Quinoline Protons. The other four protons on the quinoline ring (H-3', H-5', H-6', H-7') have chemical shifts that are less perturbed and will likely overlap in the δ 7.2-7.6 ppm region, consistent with the spectrum of 8-hydroxyquinoline.[9] |
Causality of Chemical Shifts: An In-Depth Look
-
The Aldehyde Proton (H-a): The pronounced downfield shift (δ > 9.5 ppm) is a hallmark of aldehyde protons. This is primarily due to the magnetic anisotropy of the carbonyl (C=O) group. The proton lies in the deshielding cone of the π-system of the carbonyl bond, which strongly reinforces the external magnetic field at the proton's location.[5]
-
The Benzylic Protons (H-b): Protons on a carbon adjacent to an aromatic ring (benzylic) are deshielded by the ring current effect and typically appear around δ 2.3-3.0 ppm.[11] However, the adjacent ether oxygen atom is highly electronegative and exerts a strong deshielding inductive effect, shifting the signal significantly further downfield to the predicted δ 5.2-5.4 ppm range.[12]
-
The Quinoline Protons (H-j, H-l): The nitrogen atom in the quinoline ring is electron-withdrawing and creates a strong deshielding effect on the adjacent protons, particularly H-2' (H-j) and H-4' (H-l). This is why these protons appear at the lowest field among the aromatic signals, a characteristic feature of nitrogen-containing aromatic heterocycles.[9][13]
Standard Experimental Protocol
For researchers aiming to acquire an experimental spectrum, the following protocol serves as a validated starting point.
Workflow: ¹H NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR spectral acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reliable calibration point.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Acquisition: Place the NMR tube into the spectrometer. The instrument will first "lock" onto the deuterium signal from the solvent. Subsequently, the magnetic field is "shimmed" to maximize its homogeneity, which is crucial for obtaining high-resolution spectra with sharp peaks.
-
Data Collection: Acquire the ¹H NMR spectrum. A typical experiment involves collecting 8 to 16 scans to improve the signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated to the TMS signal at 0.0 ppm. Finally, the signals are integrated to determine the relative number of protons corresponding to each peak.
Conclusion
This guide provides a robust, data-driven framework for understanding the ¹H NMR spectrum of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. By leveraging experimental data from analogous structures—4-methoxybenzaldehyde, vanillin, and 8-hydroxyquinoline—we have established a reliable set of predicted chemical shifts. The analysis underscores the predictable nature of substituent effects on proton environments, from the deshielding influence of carbonyl groups and heteroatoms to the characteristic shifts of methoxy and benzylic protons. This comparative approach not only aids in the structural verification of the target molecule but also serves as a practical educational tool for applying fundamental NMR principles.
References
-
ResearchGate. (n.d.). 1 H NMR spectrum of 2 mM vanillin in D 2 O. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]
-
Taylor & Francis Online. (2006, October 24). The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for 4-methoxybenzaldehyde (MMDBc0054273). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Polynorbornene Derived 8-Hydroxyquinoline Paper Strips for Ultrasensitive Chemical Nerve Agent Surrogate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) vanillin, (b) vanillin/α-CD-IC, (c).... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
-
PMC. (2025, June 1). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
PubMed. (2006, August 15). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]
-
Hep Journals. (2007, December 5). Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Retrieved from [Link]
-
MDPI. (2015, February 10). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Educator.com. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Technical Comparison: FTIR Spectral Analysis of Quinoline Ethers vs. Phenolic Precursors
Executive Summary
In drug discovery and organic synthesis, the conversion of phenolic quinoline precursors (e.g., 8-hydroxyquinoline) into quinoline ethers is a critical transformation, often achieved via Williamson ether synthesis. Fourier Transform Infrared (FTIR) spectroscopy serves as the primary rapid-validation tool for this reaction.
This guide provides a technical breakdown of the spectral evolution from Phenolic Precursor to Quinoline Ether . It moves beyond basic peak listing to explain the vibrational causality—why peaks shift, disappear, or emerge—and provides a self-validating protocol to ensure data integrity.
Theoretical Framework: The Vibrational Shift
The transition from a phenol to an ether involves the substitution of a hydroxyl proton (-OH) with an alkyl or aryl group (-R). This chemical change alters the dipole moment and reduced mass of the functional group, resulting in distinct spectral signatures.
The Reaction Pathway
The synthesis typically proceeds via nucleophilic substitution.[1] Monitoring this reaction requires tracking the consumption of the O-H bond and the formation of the C-O-C linkage.
Figure 1: Mechanistic pathway of ether synthesis highlighting critical bond changes detectable by FTIR.
Critical Spectral Regions
To validate the transformation, researchers must focus on three specific spectral windows.
Region 1: The Hydroxyl "Disappearing Act" (3200–3600 cm⁻¹)
-
Phenolic Precursor: Exhibits a broad, intense band centered between 3200–3500 cm⁻¹ . This broadening is caused by intermolecular hydrogen bonding between the phenolic hydrogen and the quinoline nitrogen or other electronegative atoms.
-
Quinoline Ether: This region must be silent . The complete disappearance of this broad band is the primary indicator of reaction completion.
-
Note: A weak, sharp peak at >3600 cm⁻¹ may persist if trace water is present in the KBr pellet (see Protocol section).
-
Region 2: The Ether Fingerprint (1000–1300 cm⁻¹)
The formation of the C-O-C linkage introduces two distinct stretching vibrations due to the coupling of the C-O bonds.
-
Asymmetric C-O-C Stretch (1200–1275 cm⁻¹): A strong, distinct band appears here. In aromatic ethers (like quinoline ethers), resonance with the ring strengthens the bond, shifting it to higher wavenumbers compared to aliphatic ethers.
-
Symmetric C-O-C Stretch (1020–1075 cm⁻¹): A weaker, sharper band. This confirms the ether linkage but is often less diagnostic than the asymmetric stretch due to overlap with ring deformations.
Region 3: Alkyl C-H Vibrations (2800–3000 cm⁻¹)
-
Phenolic Precursor: Typically shows only aromatic C-H stretches (>3000 cm⁻¹).
-
Quinoline Ether: If an alkyl group (e.g., methyl, ethyl) is added, new peaks appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
-
Specific Marker: For methoxy ethers (-OCH₃), look for a doublet around 2835 cm⁻¹ (symmetric C-H stretch).
-
Comparative Data Summary
The following table contrasts the key vibrational modes of a standard 8-hydroxyquinoline precursor against its ether derivative (e.g., 8-methoxyquinoline).
| Vibrational Mode | Phenolic Precursor (8-HQ) | Quinoline Ether (8-MQ) | Causality of Shift |
| O-H Stretch | 3100–3500 cm⁻¹ (Broad) | Absent | Removal of hydroxyl proton eliminates H-bonding capability. |
| Ar-O Stretch | ~1200–1220 cm⁻¹ | N/A | The C-O bond character changes from C-OH to C-O-C. |
| C-O-C Asym. | N/A | 1240–1270 cm⁻¹ (Strong) | Formation of the ether linkage; resonance with the ring increases force constant. |
| C-O-C Sym. | N/A | 1020–1050 cm⁻¹ (Med) | Symmetric vibration of the new ether linkage. |
| Alkyl C-H | Absent | 2830–2960 cm⁻¹ | Introduction of sp³ hybridized alkyl carbons. |
| Ring C=N/C=C | ~1580, 1500 cm⁻¹ | ~1590, 1500 cm⁻¹ | Minor shifts due to electronic effects of Alkoxy vs Hydroxy substituent. |
Experimental Protocol: Self-Validating Acquisition
To ensure the "disappearance" of the OH peak is real and not an artifact of sample preparation, follow this strict protocol.
Method: Solid-State Analysis (KBr Pellet)
-
Why KBr? Liquid films (ATR) can sometimes mask weak impurity peaks. Transmission KBr allows for better resolution of the fingerprint region.
Step-by-Step Workflow:
-
Desiccation: Dry the synthesized Quinoline Ether in a vacuum oven at 40°C for 4 hours to remove lattice water.
-
Background Check: Run a "blank" KBr pellet spectrum. If a broad peak appears at 3400 cm⁻¹, your KBr is "wet." Action: Dry KBr powder at 110°C overnight.
-
Sample Prep: Grind 1 mg of sample with 100 mg of dry KBr. Press at 8-10 tons for 2 minutes.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation:
-
Pass: Baseline at 3400 cm⁻¹ is flat.
-
Fail: Broad peak at 3400 cm⁻¹ suggests wet sample or unreacted precursor.
-
Decision Logic for Spectral Interpretation
Figure 2: Logic flow for validating quinoline ether synthesis via FTIR.
Troubleshooting & Common Pitfalls
The "Ghost" Hydroxyl
Observation: You see a weak, broad signal at 3400 cm⁻¹ despite rigorous drying. Cause: Potassium Bromide (KBr) is hygroscopic. It absorbs atmospheric moisture during grinding. Solution: Compare the ratio of the C=N peak (~1580 cm⁻¹) to the OH peak. If the OH peak intensity varies between scans or decreases after purging the sample chamber with N₂, it is environmental water, not unreacted phenol.
Overlapping Ring Vibrations
Observation: The C-O-C symmetric stretch (~1050 cm⁻¹) is hard to identify. Cause: Quinoline rings have strong in-plane C-H bending modes in the 1000–1200 cm⁻¹ region. Solution: Rely primarily on the Asymmetric Stretch (1240–1270 cm⁻¹) for confirmation. It is typically the strongest band in the fingerprint region for aromatic ethers.
References
-
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
University of Richmond. Organic Chemistry: Williamson Ether Synthesis. Retrieved from [Link]
-
Scientific Research. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]
Sources
HPLC retention time of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of compounds in the pharmaceutical industry.[1] The retention time (Rt) of an analyte is a fundamental parameter derived from an HPLC analysis, providing a qualitative identifier under a specific set of conditions. This guide presents a comprehensive framework for developing a robust HPLC method to determine the retention time of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. We will deconstruct the analyte's physicochemical properties to inform initial parameter selection, provide a detailed experimental protocol, and contextualize the resulting data through comparison with structurally related analogues. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this and similar complex heterocyclic molecules.
Foundational Strategy: Understanding the Analyte and Experimental Causality
A successful HPLC method development strategy begins with a thorough understanding of the analyte's structure.[2][3] 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is a complex molecule featuring several functional groups that dictate its chromatographic behavior.
-
Core Structure: The molecule possesses a substituted benzaldehyde ring linked via an ether bridge to a quinoline ring system.
-
Hydrophobicity: The presence of two large aromatic systems (benzaldehyde and quinoline) imparts significant hydrophobic character, suggesting strong interaction with a non-polar stationary phase.
-
Polarity and Ionization: The quinoline ring contains a basic nitrogen atom, making its polarity highly dependent on the mobile phase pH. The ether linkage and methoxy group add some polar character.
-
Chromophoric Properties: The conjugated aromatic systems ensure strong ultraviolet (UV) absorbance, making UV-Vis an ideal detection method.[4]
Based on this analysis, a reversed-phase HPLC (RP-HPLC) method is the logical choice, where a non-polar stationary phase is used with a polar mobile phase.[3] The retention of the analyte will be primarily driven by hydrophobic interactions, which can be modulated by adjusting the organic content and pH of the mobile phase.
The critical choice of mobile phase pH: The quinoline moiety is a weak base. At a mobile phase pH significantly below its pKa, the nitrogen atom will be protonated, rendering the molecule more polar and resulting in a shorter retention time. Conversely, at a pH above its pKa, it will be in its neutral, more hydrophobic form, leading to a longer retention time. For method robustness and reproducibility, it is crucial to operate at a pH at least 1-2 units away from the analyte's pKa to avoid retention time shifts due to small pH fluctuations.[5][6]
Experimental Protocol: A Self-Validating HPLC Workflow
This protocol outlines a starting point for the analysis. Optimization is expected based on initial results. The inclusion of system suitability tests (SST) ensures the chromatographic system is performing adequately before any sample analysis, forming a self-validating system.[1]
Instrumentation and Reagents
-
HPLC System: An analytical HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point due to its versatility.[7]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical-grade formic acid.
-
Analytes for Comparison:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
8-Hydroxyquinoline
-
Chromatographic Conditions
| Parameter | Condition | Rationale & Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure consistent protonation of the quinoline nitrogen, which often leads to sharper peaks for basic compounds.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[3] |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-22 min: 30% B | A gradient elution is necessary to elute the hydrophobic target analyte in a reasonable time while also allowing for the separation of more polar potential impurities or related compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature is critical for retention time reproducibility.[5][8] |
| Detection | DAD, 254 nm | The aromatic nature of the compound suggests strong absorbance at 254 nm. A DAD allows for the collection of the full UV spectrum to confirm peak identity and purity. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for column overload and peak distortion. |
System Suitability Testing (SST)
Before sample analysis, inject a standard solution of the target analyte five times. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
Comparative Data & Performance Analysis
To provide context to the retention time of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde, it is instructive to compare it with its structural building blocks: a substituted benzaldehyde (like vanillin) and 8-hydroxyquinoline. This comparison highlights how the combination of these moieties into the final, larger molecule drastically alters its chromatographic properties.
| Compound | Structure | Expected Retention Time (Rt) | Chromatographic Rationale |
| Vanillin | Short (~3-5 min) | A small, relatively polar molecule due to the phenolic hydroxyl group. It will have minimal retention on a C18 column and elute early in the gradient. | |
| 8-Hydroxyquinoline | Intermediate (~6-8 min) | More hydrophobic than vanillin due to the larger quinoline ring system, but the hydroxyl group still imparts significant polarity. | |
| 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde | Structure of Target Analyte | Long (~12-15 min) | This is a significantly larger and more hydrophobic molecule. The combination of the two aromatic rings and the masking of the polar hydroxyl groups via an ether linkage leads to a much stronger interaction with the C18 stationary phase, resulting in a substantially longer retention time. |
Note: The retention times listed are hypothetical estimates based on chromatographic principles and will vary based on the specific system and conditions used.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC method development and analysis process.
Caption: A logical workflow diagram for HPLC method development and analysis.
Conclusion
Determining the HPLC retention time for a novel compound like 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is a systematic process rooted in the fundamental principles of chromatography.[2] This guide demonstrates that by analyzing the molecule's structure, a logical starting point for method development can be established. The provided protocol, which emphasizes a self-validating system through SST, offers a robust foundation for achieving accurate and reproducible results. The comparative analysis underscores the predictable relationship between molecular structure and chromatographic behavior. By following this structured approach, researchers can efficiently develop and optimize HPLC methods, a critical step in the drug development pipeline.[1][4]
References
-
Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. J-Stage. Available from: [Link]
-
What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available from: [Link]
-
An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]
-
HPLC Retention Time Variability. Scribd. Available from: [Link]
-
Which factors can increase the retention time of an analyte during HPLC analysis. LinkedIn. Available from: [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC. Available from: [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available from: [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available from: [Link]
-
Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. ACS Publications. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. Available from: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]
Sources
UV-Vis absorption maxima of quinoline-benzaldehyde conjugates
The design and characterization of quinoline-benzaldehyde conjugates—typically linked via an azomethine (Schiff base) or styryl bridge—represent a cornerstone in the development of novel fluorophores, metal chemosensors, and bioactive therapeutic agents. For researchers and drug development professionals, understanding the photophysical behavior of these conjugates is critical. The UV-Vis absorption maximum (
This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima of various quinoline-benzaldehyde conjugates, detailing the mechanistic causality behind their spectral shifts and providing self-validating protocols for their synthesis and characterization.
Mechanistic Causality: Decoding the Absorption Spectra
To accurately interpret the UV-Vis spectra of quinoline-benzaldehyde conjugates, one must dissect the molecule into its electronic components. The unmodified quinoline core typically exhibits strong absorption bands in the ultraviolet region (226–315 nm), which are assigned to short- and long-axis polarized
When a benzaldehyde derivative is condensed with a quinoline amine to form a Schiff base, a new azomethine linkage (–C=N–) is introduced. This linkage extends the
The Push-Pull Effect:
The exact position of this
-
Electron-Donating Groups (EDGs) (e.g., –OH, –OMe) increase electron density in the conjugated system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift.
-
Metal Complexation further modulates this system. When transition metals (e.g., Cu²⁺, Ni²⁺) coordinate with the azomethine nitrogen and adjacent phenolic oxygens, the withdrawal of electron density by the metal cation stabilizes the excited state, causing an additional red shift and the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands [3].
Comparative Data: Substituent and Complexation Effects
The following tables synthesize quantitative UV-Vis absorption data to objectively compare how structural modifications alter the photophysical properties of the conjugate.
Table 1: Impact of Benzaldehyde Substituents on
Data represents typical absorption maxima for quinoline-Schiff base conjugates measured in polar aprotic solvents (e.g., DMSO) at
| Conjugate Derivative (Benzaldehyde Substituent) | Electronic Effect | ||
| Unsubstituted (–H) | 315.0 | 354.0 | Baseline Conjugation |
| 4-Methoxy (–OMe) | 320.0 | 369.0 | Moderate EDG; Bathochromic Shift |
| 2-Hydroxy (–OH) | 318.0 | 375.0 | Strong EDG; Enhanced ICT [3] |
| 4-Nitro (–NO₂) | 310.0 | 383.0 | Strong EWG; Broadened ICT band [2] |
Table 2: Impact of Metal Complexation on 2-Hydroxyquinoline-Benzaldehyde Conjugates
Comparison of the free ligand versus transition metal complexes, illustrating the diagnostic red shift used to confirm chelation [3].
| Analyte | Azomethine | LMCT / d-d Transitions ( | Shift relative to Free Ligand ( |
| Free Ligand (Schiff Base) | 375.0 | N/A | 0.0 |
| Cu(II) Complex | 380.0 | ~470.0 (Weak) | +5.0 |
| Ni(II) Complex | 386.5 | ~420.0 | +11.5 |
| Co(II) Complex | 389.5 | ~450.0 | +14.5 |
| Cd(II) Complex | 394.0 | N/A (d10 system) | +19.0 |
Experimental Workflows and Logical Relationships
To ensure reproducibility and analytical integrity, the synthesis and characterization of these conjugates must follow a structured, self-validating workflow. The logical progression from synthesis to photophysical validation is mapped below.
Workflow of quinoline-benzaldehyde conjugate synthesis and photophysical characterization.
Self-Validating Experimental Protocols
To achieve the precise absorption values listed in the comparative tables, researchers must strictly control reaction conditions and spectroscopic parameters. The following protocols incorporate built-in validation steps.
Protocol 1: Synthesis of the Quinoline-Benzaldehyde Conjugate
Causality Note: The reaction requires a mildly acidic environment (pH 4.5–5.0). Glacial acetic acid is used to protonate the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity. If the pH drops too low, the quinoline amine will protonate, rendering it non-nucleophilic and halting the reaction.
-
Preparation: Dissolve 1.0 mmol of the selected quinoline-amine derivative in 15 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the substituted benzaldehyde derivative to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid to act as a catalyst.
-
Reflux: Heat the mixture under reflux for 4–6 hours.
-
Validation Step 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot confirms reaction completion.
-
Isolation: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the solid precipitate under a vacuum and wash it with cold ethanol.
-
Validation Step 2 (FT-IR): Before proceeding to UV-Vis, run an FT-IR spectrum. The absence of the aldehyde carbonyl peak (~1700 cm⁻¹) and the appearance of a sharp azomethine (–C=N–) stretching band at ~1620 cm⁻¹ validates the successful formation of the conjugate [3].
Protocol 2: UV-Vis Spectroscopic Characterization
Causality Note: UV-Vis measurements must be performed at highly dilute concentrations (
-
Stock Solution: Accurately weigh the purified conjugate and dissolve it in spectroscopic-grade DMSO to create a
M stock solution. -
Working Solution: Dilute the stock solution 1:100 with DMSO to achieve a final working concentration of
M. -
Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with pure DMSO. Place them in the sample and reference beam paths of a double-beam UV-Vis spectrophotometer. Run a baseline correction from 200 nm to 600 nm.
-
Measurement: Replace the solvent in the sample cuvette with the
M working solution. Scan the sample from 200 nm to 600 nm. -
Validation Step 3 (Metal Titration): To validate the chelation capability of the conjugate, perform a titration by adding
to equivalents of a CuCl₂ solution. The observation of a clean isosbestic point during the titration validates that the free ligand is converting directly into the metal complex without side reactions, confirming the reliability of the red-shifted [1].
Conclusion
The provide a direct, quantifiable window into their electronic architecture. By objectively comparing the
References
- Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. National Center for Biotechnology Information (NCBI).
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
- Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry.
Structural Insights into Quinolin-8-yloxy Methyl Benzaldehyde Analogs: A Comparative Crystallographic Guide
Topic: Crystal Structure Data for Quinolin-8-yloxy Methyl Benzaldehyde Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Strategic Relevance
The quinolin-8-yloxy methyl scaffold represents a critical pharmacophore in medicinal chemistry, bridging the privileged 8-hydroxyquinoline (8-HQ) moiety with aryl aldehydes and their derivatives via a flexible ether linkage. This guide objectively compares the solid-state architectures of key analogs derived from this scaffold.
For drug development professionals, understanding the conformational flexibility of the -OCH₂- linker is paramount. It dictates the molecule's ability to adopt planar conformations (favorable for DNA intercalation) or twisted geometries (favorable for specific receptor pocket fitting). This guide analyzes three distinct crystal structures to elucidate how terminal substitutions drive supramolecular assembly.
Comparative Structural Analysis
The following analysis contrasts three specific analogs where the "benzaldehyde" core has been derivatized or modified to stabilize the crystal lattice.
Crystallographic Data Comparison
The table below aggregates unit cell parameters and refinement statistics for three representative analogs.
| Metric | Analog A (Benzimidazole Derivative) | Analog B (Benzonitrile Derivative) | Analog C (Thiadiazole-Morpholine) |
| Chemical Name | 2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazole | 2-{4-[(Quinolin-8-yloxy)methyl]phenyl}benzonitrile | 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ (Non-centrosymmetric) | Pbca (Centrosymmetric) | P2₁/n |
| a (Å) | 6.1679(12) | 14.526(4) | 7.4484(6) |
| b (Å) | 11.094(2) | 8.957(3) | 17.3543(15) |
| c (Å) | 20.502(4) | 27.126(8) | 11.7814(9) |
| Volume (ų) | 1402.9(5) | 3529.3(18) | 643.50(8) |
| Z | 4 | 8 | 4 |
| Key Interaction | H-bonding (Water-mediated) | Weak C-H[2][3][4][5][6][7]···N / π-π stacking | S···N / Dipole-Dipole |
Conformational Analysis of the Ether Linkage
The critical structural feature is the C(quinoline)-O-C(methylene)-C(aryl) torsion angle.
-
Analog A (Benzimidazole): The molecule is essentially planar (dihedral angle ~6.2°). The benzimidazole N-H donor creates a "locking" hydrogen bond with the lattice water, which in turn bonds to the quinoline nitrogen. This water-mediated planarity mimics the coplanarity often required for metallo-intercalators.
-
Analog B (Benzonitrile): The quinoline ring is twisted relative to the benzene ring (dihedral angle ~16.5°). The absence of a strong H-bond donor allows the ether linkage to relax, reducing lattice strain but breaking the extended conjugation.
-
Analog C (Thiadiazole): Exhibits a "chair" conformation in the morpholine tail, disrupting planarity completely. The thiadiazole ring acts as a spacer, forcing an orthogonal arrangement relative to the quinoline.
Experimental Protocols (Self-Validating Systems)
Synthesis Workflow: Williamson Ether Strategy
To ensure reproducibility, the synthesis must control for the competing N-alkylation vs. O-alkylation of the quinoline ring. The protocol below favors the thermodynamic O-alkylated product.
Figure 1: Optimized Williamson Ether Synthesis pathway for quinolin-8-yloxy derivatives.
Critical Control Point:
-
Solvent Choice: Use DMF for unreactive chlorides (higher temp) and Acetone for bromides.
-
Base: Anhydrous K₂CO₃ is preferred over NaOH to prevent hydrolysis of the ester/nitrile groups on the benzaldehyde analog.
Crystallization Protocol
Obtaining X-ray quality crystals requires a slow, undisturbed phase transition.
-
Solvent Selection: Dissolve 20 mg of the purified derivative in Ethanol (99%) or a CHCl₃/MeOH (1:1) mixture.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing n-hexane. Seal the outer jar.
-
Timeline: Allow to stand at 4°C for 5–7 days. The hexane vapor will slowly diffuse into the ethanol, lowering solubility and growing prisms.
Supramolecular Interaction Network
Understanding the packing forces allows researchers to predict solubility and melting points.
Figure 2: Interaction map showing how the ether linker acts as a hinge, while pi-stacking and hydration lock the conformation.
Conclusion
For researchers designing novel quinolin-8-yloxy analogs:
-
Planarity is tunable: Use H-bond donors (like benzimidazole) in the "tail" to lock the system planar via lattice water.
-
Packing Efficiency: The centrosymmetric Pbca space group (Analog B) suggests that removing strong H-bond donors leads to denser packing driven by van der Waals forces, often resulting in higher melting points but lower aqueous solubility.
-
Synthetic Purity: The Williamson ether protocol is robust, provided moisture is excluded to prevent side reactions with the aldehyde/nitrile groups.
References
-
Crystal structure of 2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazole monohydrate. Source: National Institutes of Health (PMC). URL:[Link]
-
Crystal structure of 2-{4-[(Quinolin-8-yloxy)methyl]phenyl}benzonitrile. Source: National Institutes of Health (PMC). URL:[Link] (Cited within comparative context of tetrazole/nitrile derivatives).
-
Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine. Source: Zeitschrift für Kristallographie / ResearchGate. URL:[Link]
-
Williamson Ether Synthesis Mechanism and Protocols. Source: Chemistry Steps.[1][4][5][8][9][10][11][12] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) (E)-2-[(Pyren-1-Ylimino)methyl]quinolin-8-Ol [research.amanote.com]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 9. mro.massey.ac.nz [mro.massey.ac.nz]
- 10. iipseries.org [iipseries.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
Purity Validation of Quinoline Ether Intermediates: An Optimized TLC Guide
Topic: Validation of Purity Using TLC for Quinoline Ether Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Case for High-Performance TLC
In the synthesis of quinoline ethers—critical scaffolds for antimalarials, kinase inhibitors, and neuroprotective agents—purity validation is often bottlenecked by the logistical rigidity of HPLC. While HPLC remains the gold standard for final release testing, Thin Layer Chromatography (TLC) , when optimized, offers a rapid, "at-line" alternative that is orthogonal to HPLC.[1]
This guide provides a scientifically rigorous framework for using TLC not just as a monitoring tool, but as a semi-quantitative validation method for quinoline ether intermediates (e.g., 8-alkoxyquinolines).[1] By exploiting the unique chelating properties of the quinoline nitrogen and phenolic oxygen, we can design a self-validating visualization system that rivals HPLC specificity for process intermediates.
Comparative Analysis: TLC vs. HPLC vs. Melting Point
The following table contrasts the performance of optimized TLC against traditional alternatives for quinoline ether intermediates.
| Feature | Optimized TLC / HPTLC | HPLC (Reverse Phase) | Melting Point Analysis |
| Primary Mechanism | Adsorption (Polarity-based) | Partition (Hydrophobicity-based) | Crystal Lattice Energy |
| Throughput | High (Parallel analysis of 10-20 samples) | Low (Serial injection, 10-30 min/sample) | Single sample |
| Specificity for Isomers | Moderate (Requires mobile phase tuning) | High | Low (Eutectic depression is non-specific) |
| Detection of Inorganic Salts | Low (Salts stay at baseline) | Low (Elute in void volume) | N/A |
| Cost per Analysis | < $1.00 | > $20.00 (Solvents, Columns) | Negligible |
| Key Advantage | Visualizes retained impurities (polymers/salts) that HPLC filters remove.[1] | Quantitative precision (< 1% RSD). | Simple confirmation of identity. |
Scientific Integrity: The Core Protocol
The Chemistry of Separation
Quinoline ethers (Product) are significantly less polar than their precursor hydroxyquinolines (Starting Material, SM) because the phenolic hydroxyl group—a hydrogen bond donor—is capped with an alkyl chain.[1]
-
Starting Material (SM): 8-Hydroxyquinoline (Amphoteric, capable of H-bonding and metal chelation).[1][2]
-
Product (P): 8-Alkoxyquinoline (Lipophilic, H-bond acceptor only).[1]
-
Impurities: Unreacted alkyl halides (invisible in UV), N-alkylated byproducts (highly polar salts), and oxidation products (quinones).[1]
Mobile Phase Optimization
For quinoline ethers, a binary gradient system is rarely needed.[1] An isocratic system balancing a non-polar solvent (Hexane/Heptane) with a polar modifier (Ethyl Acetate/Acetone) is standard.[1]
-
Standard System: Hexane : Ethyl Acetate (8:2 v/v).[1]
-
Result: Product moves to
; SM retains at .[1]
-
-
For Polar Derivatives (Mannich bases): Dichloromethane : Methanol (95:5 v/v).[1]
-
Note: Add 0.5% Triethylamine (TEA) if tailing occurs due to the basic quinoline nitrogen interacting with silanol groups.
-
Visualization: The Self-Validating System
Reliability is established by using Dual-Mode Visualization .[1] This protocol ensures that the disappearance of the starting material is real and not a result of detection failure.
-
Non-Destructive (UV 254 nm):
-
The quinoline ring fluoresces/absorbs strongly. Both SM and Product appear as dark spots on
plates.[1]
-
-
Destructive/Specific (Ferric Chloride Stain):
-
Reagent: 1%
in 50% aqueous ethanol. -
Mechanism:
coordinates with the free phenol and pyridine nitrogen of 8-hydroxyquinoline to form a deeply colored (green/black) chelate.[1] -
Result:
-
Starting Material: Turns Black/Green instantly.
-
Product (Ether): No Color Change (Ether linkage blocks chelation).
-
-
Validation: If the "Product" spot turns dark with
, the etherification is incomplete or hydrolysis has occurred.
-
Experimental Workflow & Data
Case Study: Synthesis of 8-Ethoxyquinoline
Reaction: 8-Hydroxyquinoline + Ethyl Bromide (
Step-by-Step Validation Protocol
-
Plate Preparation: Use Merck Silica Gel 60
aluminum-backed plates. Mark baseline 1.0 cm from bottom.[3] -
Spotting: Apply 1
L of: -
Elution: Develop in Hexane:EtOAc (7:3) chamber saturated for 5 mins.
-
Analysis:
Hypothetical Experimental Data
| Compound | UV 254 nm Appearance | Interpretation | ||
| 8-Hydroxyquinoline (SM) | 0.28 | Dark Spot | Deep Green/Black | Chelation active (Free OH).[1] |
| 8-Ethoxyquinoline (Product) | 0.65 | Dark Spot | No Color | Chelation inactive (Capped OH).[1] |
| N-Ethylquinolinium (Impurity) | 0.05 (Baseline) | Faint/Streak | No Color | Highly polar salt.[1] |
Visualizations
Diagram 1: Methodological Workflow
This diagram illustrates the decision logic for validating the reaction endpoint using the dual-visualization method.
Caption: Logical workflow for TLC validation of quinoline ether synthesis using dual-visualization (UV + FeCl3).
Diagram 2: Impurity Fate Mapping
This diagram tracks the chemical fate of the starting materials and how they manifest on the TLC plate.
Caption: Chemical fate mapping of quinoline ether synthesis and corresponding TLC detection characteristics.
Validation Parameters (ICH Q2 Aligned)
To use this method for formal intermediate release, the following parameters must be verified:
-
Specificity:
-
Requirement: Resolution (
) between SM and Product > 1.5. -
Demonstration: The
stain specifically highlights the SM, proving that the "Product" spot is not a co-eluting phenol.
-
-
Limit of Detection (LOD):
-
Visual LOD: Spot serial dilutions of SM. The lowest concentration visible under UV (typically 50-100 ng) defines the limit.[1]
-
Specification: If the reaction limit is 0.5% SM, ensure 0.5% SM is clearly visible when spotted at the target load concentration.
-
-
Robustness:
-
Verify
consistency when varying the solvent ratio by (e.g., Hex:EtOAc 78:22 vs 82:18). Quinoline ethers are generally robust, but will shift significantly if the chamber is not saturated.
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1]
-
Cipurković, A., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from [Link][1]
-
Sielc Technologies. (2018). Separation of 8-Hydroxyquinoline-5,7-disulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
LibreTexts. (2022). Visualizing TLC Plates: Chemical Stains and UV. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One moment, please... [operachem.com]
Safety Operating Guide
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde proper disposal procedures
[1]
Executive Summary & Operational Directive
Status: Hazardous Chemical Intermediate Primary Disposal Path: High-Temperature Incineration (via licensed contractor) Strict Prohibition: DO NOT dispose of via sink/drain or municipal trash.
This guide outlines the safe handling and disposal protocols for 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde . As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" waste; it is the final step of the synthesis lifecycle.[1] This compound combines a reactive aldehyde with a bioactive quinoline scaffold, necessitating a disposal strategy that mitigates both chemical reactivity (fire/explosion) and environmental toxicity (aquatic bioaccumulation).[1]
Chemical Profile & Hazard Assessment
To handle this compound safely, you must understand the risks inherent in its substructures.[1][2] We do not rely on generic labels; we analyze the functional groups.
| Substructure | Hazard Mechanism | Operational Implication |
| Quinoline Ring | Aquatic Toxicity & Genotoxicity: Quinoline derivatives are often classified as "Harmful to aquatic life with long-lasting effects" (H412) and potential mutagens. They resist biodegradation in deep soil and groundwater. | Zero-tolerance for drain disposal. All traces must be captured in solid or liquid hazardous waste streams to prevent groundwater contamination. |
| Benzaldehyde Moiety | Chemical Reactivity: Aldehydes oxidize in air to form carboxylic acids. This process is exothermic. They are incompatible with strong oxidizers and bases.[3] | Segregation is critical. Do not mix waste containing this compound with nitric acid, perchlorates, or strong bases, as this can lead to pressure buildup or explosion in waste carboys.[1] |
| Ether Linkage | Peroxide Potential (Low): While less prone than simple ethers, the ether linkage adds electron density, modulating the reactivity of the aromatic rings.[1] | Standard organic solvent protocols apply. |
Pre-Disposal Stabilization & Handling
Before the waste leaves your bench, it must be stabilized.[1][4]
A. Solid Waste (Pure Compound/Contaminated Solids)
-
Containment: Place solid waste (weighing boats, contaminated gloves, filter paper) into a clear, sealable polyethylene bag .[1]
-
Double-Bagging: Place the first bag inside a second bag (e.g., a 6-mil hazardous waste liner).
-
Labeling: Label as "Toxic Solid Waste - Organic." Explicitly write the full chemical name. Do not use abbreviations like "MQB" which waste contractors cannot identify.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the "General Organic" waste stream.[1]
-
The "Self-Validating" Check: Before pouring into a central carboy, perform a small-scale compatibility test:
-
Take 5 mL of the waste solution.
-
Mix with 5 mL of the current central waste container contents in a test tube.
-
Observe for 5 minutes. If bubbling, heat, or precipitation occurs, DO NOT BULK . Start a separate waste stream labeled "Aldehyde-Rich Waste."
-
Step-by-Step Disposal Workflow
The following decision tree illustrates the logical flow for disposing of this specific compound.
Figure 1: Decision matrix for the disposal of quinoline-aldehyde intermediates. Note the convergence on high-temperature incineration to ensure destruction of the heterocyclic ring.
Regulatory & Logistics Data
Waste Stream Classification
While specific waste codes depend on your local jurisdiction and solvent mixture, use this table to guide your waste profile declaration.
| Parameter | Classification Guide | Reason |
| RCRA Code (USA) | D001 (Ignitable) | If dissolved in flammable solvents (MeOH, EtOAc).[1] |
| RCRA Code (Secondary) | Toxic (Non-specific) | Due to the Quinoline component. Not typically P/U listed unless pure commercial grade, but treat as toxic.[1] |
| DOT Hazard Class | Class 6.1 (Toxic) or Class 3 (Flammable) | Depends on formulation. Pure solid is likely Class 6.1. |
| Segregation | Organic - Non-Halogenated | Unless dissolved in DCM/Chloroform. |
Emergency Spill Response
If a spill occurs, standard "absorb and sweep" protocols must be modified due to the aldehyde group.[1]
-
PPE: Nitrile gloves (double gloved), lab coat, safety glasses.[1]
-
Neutralization: Do NOT use bleach (sodium hypochlorite). Bleach reacts with aldehydes to produce heat and potentially toxic chlorinated byproducts.
-
Cleanup: Absorb with vermiculite or sand.[5]
-
Decontamination: Clean the surface with a mild soap solution, followed by water. Collect all rinsate as hazardous waste.[6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]
-
Environment Canada. Screening Assessment for the Quinoline Group. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
